Drimentine C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHMEZFTNYYIF-RJBXWAARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Drimentine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The drimentine alkaloids are a class of complex meroterpenoid natural products exhibiting a unique molecular architecture that fuses a drimane-type sesquiterpenoid, a pyrroloindoline moiety derived from tryptophan, and a diketopiperazine unit. Possessing intriguing, albeit moderate, cytotoxic and antibacterial activities, these molecules have garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the biosynthesis of drimentine alkaloids, detailing the key enzymatic steps, precursor molecules, and the genetic machinery responsible for their assembly. The content herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, facilitating a deeper understanding of this fascinating biosynthetic pathway and enabling future research and bioengineering efforts.
Introduction
The drimentine alkaloids, isolated from actinomycete strains such as Streptomyces sp. CHQ-64, represent a captivating example of convergent biosynthesis in natural product chemistry.[1] Their intricate tetracyclic structure is assembled from three distinct building blocks: a drimane sesquiterpenoid, L-tryptophan, and a second amino acid (e.g., L-valine or L-leucine) that forms a diketopiperazine ring.[2] This guide will dissect the biosynthetic pathway, focusing on the enzymatic transformations and the underlying genetic organization.
The Convergent Biosynthetic Pathway of Drimentine Alkaloids
The biosynthesis of drimentine alkaloids is not a linear process but rather a convergent one, where major structural components are synthesized separately before their final assembly. The three key biosynthetic modules are:
-
Module 1: Biosynthesis of the Drimane Sesquiterpenoid Core
-
Module 2: Formation of the Diketopiperazine Moiety
-
Module 3: Assembly and Cyclization to the Drimentine Scaffold
The genetic blueprint for this intricate synthesis is encoded within a biosynthetic gene cluster (BGC), referred to as the dmt cluster in Streptomyces sp. CHQ-64.[2]
Module 1: Formation of the Drimane Core - The Role of Drimenol Synthase
The drimane sesquiterpenoid component of drimentine alkaloids originates from the universal precursor for isoprenoids, farnesyl pyrophosphate (FPP). The key enzyme in this transformation is drimenol synthase , a type of terpene cyclase.
Drimenol synthase catalyzes the cyclization of the linear FPP molecule into the bicyclic alcohol, drimenol. This reaction proceeds through a series of carbocationic intermediates, initiated by the protonation of a double bond in FPP. In many bacteria and fungi, drimenol synthases are bifunctional enzymes, often possessing a haloacid dehalogenase (HAD)-like domain in addition to the terpene cyclase domain.[3]
While the specific drimenol synthase from the dmt cluster has not been characterized in isolation with kinetic data, studies on homologous enzymes provide valuable insights. For instance, the drimenol synthase from the marine bacterium Aquimarina spongiae (AsDMS) has been biochemically characterized.
Table 1: Kinetic Parameters of Drimenol Synthase from Aquimarina spongiae (AsDMS)
| Parameter | Value | Reference |
| KM (for FPP) | 29 ± 2.2 µM | [4] |
| kcat | Not Reported | |
| Optimal pH | Not Reported | |
| Optimal Temperature | Not Reported |
Note: This data is for a homologous enzyme and may not be identical to the drimenol synthase in the drimentine pathway.
Module 2: Diketopiperazine Formation - A Non-Ribosomal Peptide Synthetase-like Mechanism
The diketopiperazine moiety of drimentine alkaloids is formed from two amino acids, one of which is always L-tryptophan. The second amino acid varies, leading to the diversity of the drimentine family (e.g., L-valine in drimentine G, L-leucine in drimentine A).
The formation of the diketopiperazine ring is catalyzed by a cyclodipeptide synthase (CDPS) , a class of enzymes that utilize aminoacyl-tRNAs as substrates, hijacking them from primary metabolism.
Within the dmt gene cluster, the gene dmtB1 encodes a CDPS responsible for the synthesis of cyclo(L-Trp-L-Xaa), where Xaa can be valine, proline, leucine, isoleucine, or alanine.
Module 3: Assembly and Final Cyclization
The final steps of drimentine biosynthesis involve the elegant coupling of the drimane unit and the diketopiperazine, followed by a series of cyclizations to form the characteristic pyrroloindoline ring system. This complex assembly is orchestrated by a prenyltransferase and a terpene cyclase.
The first step in the assembly is the attachment of a prenyl group (in this case, the entire farnesyl group from FPP) to the indole ring of the tryptophan moiety within the diketopiperazine. This reaction is catalyzed by a phytoene-synthase-like family prenyltransferase , encoded by the gene dmtC1. This enzyme facilitates the joining of the two major precursors.
Following prenylation, the farnesylated diketopiperazine undergoes a series of cyclization reactions to form the final drimentine scaffold. This crucial step is catalyzed by a membrane terpene cyclase , encoded by the gene dmtA1. This enzyme is responsible for the formation of the pyrroloindoline ring system through an intramolecular cyclization cascade.
Experimental Protocols
Detailed experimental protocols are essential for the functional characterization of the enzymes involved in drimentine biosynthesis. The following sections provide generalized methodologies based on studies of homologous enzyme systems.
Heterologous Expression and Purification of Biosynthetic Enzymes
-
Host Organisms: Escherichia coli strains such as BL21(DE3) are commonly used for the expression of soluble enzymes like DmtB1 and DmtC1. For membrane-bound enzymes like DmtA1, yeast expression systems (Saccharomyces cerevisiae) or cell-free protein synthesis systems may be more suitable.
-
Expression Vectors: pET series vectors (e.g., pET-28a) with an N- or C-terminal polyhistidine tag are frequently used for ease of purification.
-
Culture and Induction:
-
Transform the expression host with the plasmid containing the gene of interest.
-
Grow the culture in a suitable medium (e.g., LB for E. coli, YPD for yeast) at an appropriate temperature (e.g., 37°C for E. coli) to an optimal cell density (OD600 of 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli with a pET vector) and continue cultivation at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column with a wash buffer containing a moderate concentration of imidazole (e.g., 20-50 mM).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Assess protein purity by SDS-PAGE.
-
In Vitro Enzyme Assays
-
Reaction Mixture: A typical reaction mixture would contain purified DmtB1 enzyme, the required aminoacyl-tRNAs (e.g., Trp-tRNA and Val-tRNA), a suitable buffer (e.g., Tris-HCl or HEPES), and MgCl2.
-
Procedure:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Quench the reaction, for example, by adding an organic solvent like ethyl acetate.
-
Extract the cyclodipeptide product with the organic solvent.
-
Analyze the extract by HPLC-MS to identify and quantify the product.
-
-
Reaction Mixture: The assay mixture should contain purified DmtC1, the diketopiperazine substrate (e.g., cyclo(L-Trp-L-Val)), farnesyl pyrophosphate (FPP), a buffer, and a divalent metal ion cofactor (typically Mg2+).
-
Procedure:
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction and extract the prenylated product.
-
Analyze the product by HPLC-MS.
-
-
Reaction Mixture: This assay requires the farnesylated diketopiperazine substrate produced by DmtC1, the purified DmtA1 enzyme (potentially in a reconstituted membrane system if it is a membrane protein), and a suitable buffer with any necessary cofactors.
-
Procedure:
-
Incubate the reaction mixture.
-
Extract the drimentine product.
-
Analyze by HPLC-MS and compare with an authentic standard of the expected drimentine alkaloid.
-
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to various environmental and physiological cues. While the specific regulation of the dmt gene cluster has not been elucidated in detail, general principles of antibiotic biosynthesis regulation in Streptomyces are likely to apply.
-
Pathway-Specific Regulators: Many biosynthetic gene clusters in Streptomyces contain one or more pathway-specific regulatory genes, often of the SARP (Streptomyces Antibiotic Regulatory Protein) family. These regulators directly control the expression of the biosynthetic genes within the cluster.
-
Global Regulators: The expression of secondary metabolite gene clusters is also influenced by global regulatory networks that respond to factors such as nutrient availability (e.g., phosphate limitation), growth phase, and cell density.
-
Two-Component Systems: These systems, consisting of a sensor kinase and a response regulator, are often involved in sensing environmental signals and transducing them to regulate gene expression, including that of antibiotic biosynthetic gene clusters.
Visualizations
Biosynthetic Pathway of Drimentine G
Caption: Overview of the convergent biosynthetic pathway of Drimentine G.
Experimental Workflow for Enzyme Characterization
Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.
Regulatory Cascade in Streptomyces
Caption: A simplified model for the regulation of the drimentine biosynthetic gene cluster.
Conclusion
The biosynthesis of drimentine alkaloids is a remarkable example of nature's ability to construct complex molecules through a modular and convergent strategy. The identification and characterization of the dmt biosynthetic gene cluster have provided a roadmap for understanding the enzymatic logic behind the formation of these unique structures. Further research, particularly in elucidating the detailed mechanisms of the Dmt enzymes and the regulatory networks that control their expression, will undoubtedly open new avenues for the bio-engineering of novel drimentine analogs with potentially enhanced therapeutic properties. This technical guide serves as a foundational resource to stimulate and support these future endeavors.
References
Drimentine C: Unraveling the Cytotoxic Mechanism of a Novel Terpenylated Diketopiperazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Drimentine C, a member of the terpenylated diketopiperazine family of natural products, has garnered interest within the scientific community for its demonstrated cytotoxic and antiproliferative activities against various cancer cell lines. Despite these promising biological effects, the precise molecular mechanism of action underpinning this compound's therapeutic potential remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current, albeit limited, understanding of this compound's biological activity, outlines potential avenues for mechanistic investigation, and provides standardized experimental protocols to facilitate future research. We present the known quantitative data on its cytotoxicity and propose hypothetical signaling pathways that may be involved, offering a foundational framework for researchers aiming to elucidate the core mechanism of this intriguing natural product.
Introduction
This compound is a structurally complex secondary metabolite isolated from Streptomyces species.[1] It belongs to the drimentine family of alkaloids, which are characterized by a fusion of a sesquiterpene moiety, a diketopiperazine core, and a pyrroloindoline system.[1] Preliminary biological assays have revealed that this compound exhibits weak to moderate cytotoxic and antibacterial activities.[1][2] Notably, it has demonstrated modest cytotoxicity against a panel of human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780.[3] Furthermore, this compound has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells.
While the synthesis and basic biological screening of this compound have been reported, a significant knowledge gap exists regarding its specific molecular targets and the signaling pathways it modulates to exert its cytotoxic effects. This guide aims to address this gap by summarizing the known data and providing a roadmap for future mechanistic studies.
Known Biological Activity and Quantitative Data
The primary reported biological effect of this compound is its ability to inhibit the proliferation of cancer cells. The available quantitative data from in vitro studies are summarized in Table 1.
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| NS-1 | Murine β lymphocyte myeloma | Proliferation Assay | 12.5 µg/ml | 63% inhibition | |
| NS-1 | Murine β lymphocyte myeloma | Proliferation Assay | 100 µg/ml | 98% inhibition | |
| HCT-8 | Human ileocecal adenocarcinoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |
| Bel-7402 | Human hepatoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |
| BGC-823 | Human gastric carcinoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |
| A549 | Human lung carcinoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |
| A2780 | Human ovarian carcinoma | Cytotoxicity Assay | Not specified | Modest cytotoxicity | |
| Table 1: Summary of In Vitro Cytotoxicity and Antiproliferative Activity of this compound |
Hypothetical Mechanisms of Action and Proposed Signaling Pathways
Based on the cytotoxic profile of this compound and the known mechanisms of other natural product-derived anticancer agents, several hypotheses for its mechanism of action can be proposed. These include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. It is crucial to emphasize that the following pathways are hypothetical for this compound and require experimental validation.
Induction of Apoptosis
Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A potential mechanism for this compound could involve the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the apoptotic cascade.
Figure 1: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a common mechanism for anticancer drugs. This compound could potentially interfere with this pathway, leading to the downregulation of anti-apoptotic and proliferative genes.
Figure 2: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.
Recommended Experimental Protocols for Mechanistic Elucidation
To investigate the hypothetical mechanisms of action of this compound, a series of well-established experimental protocols should be employed.
Cell Viability and Cytotoxicity Assays
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or a cell counting kit (e.g., CCK-8).
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Figure 3: A generalized workflow for determining the cytotoxicity of this compound.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot for Apoptosis Markers:
-
Lyse this compound-treated and untreated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Cell Cycle Analysis
-
Protocol:
-
Treat cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analysis of Signaling Pathways
-
Western Blot for Signaling Proteins:
-
Following treatment with this compound, prepare cell lysates.
-
Perform Western blotting as described above, using antibodies against total and phosphorylated forms of key signaling proteins, such as STAT3, Akt, and ERK, to assess the activation status of these pathways.
-
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated cytotoxic activity. However, its clinical potential is currently hindered by a lack of understanding of its mechanism of action. The immediate future of this compound research should focus on a systematic and rigorous elucidation of its molecular pharmacology. The experimental approaches outlined in this guide provide a clear path forward for researchers to:
-
Confirm and expand upon the initial cytotoxicity findings in a broader range of cancer cell lines.
-
Investigate the induction of apoptosis and/or cell cycle arrest as primary mechanisms of cell death.
-
Identify the specific signaling pathways modulated by this compound.
-
Ultimately, identify the direct molecular target(s) of this compound through techniques such as affinity chromatography, proteomics, or thermal shift assays.
By addressing these fundamental questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel anticancer agent.
References
Drimentine C: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimentine C, a member of the drimentine family of alkaloids, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anticancer and antimicrobial properties. While research is ongoing and data remains limited, this document consolidates the available quantitative and qualitative findings, outlines relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, oncology, and infectious disease research, aiming to facilitate further investigation into the therapeutic potential of this compound.
Introduction
The drimentines are a class of nine alkaloids (A-H and 3,25-dihydrodrimentine E) that have been isolated from natural sources.[1] This family of compounds is noted for a broad range of biological activities, including antibiotic, antifungal, anticancer, and anthelmintic properties.[1] this compound, specifically, has been the subject of synthetic chemistry efforts, which are crucial for obtaining sufficient quantities for in-depth biological evaluation due to its low natural abundance.[1] This guide focuses on the documented biological activity of this compound.
Anticancer Activity
This compound has demonstrated potential as an anticancer agent, exhibiting cytostatic and cytotoxic effects in various cancer cell lines.
Quantitative Data
The publicly available data on the anticancer activity of this compound is currently limited. The most specific quantitative data comes from an in vitro study on a murine myeloma cell line.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Organism | Cell Type | Concentration | % Inhibition |
| NS-1 | Murine | β lymphocyte myeloma | 12.5 µg/ml | 63%[2] |
| NS-1 | Murine | β lymphocyte myeloma | 100 µg/ml | 98%[2] |
Qualitative assessments have described this compound as having "modest cytotoxicity" against a panel of human tumor cell lines, including HCT-8 (colon), Bel-7402 (liver), BGC-823 (gastric), A549 (lung), and A2780 (ovarian). However, specific IC50 values for these cell lines have not been reported in the reviewed literature.
Experimental Protocols
The evaluation of anticancer activity typically involves in vitro cytotoxicity assays. A standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is provided below as a representative method.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways
While the specific signaling pathways affected by this compound have not yet been elucidated, a common mechanism of action for many anticancer compounds is the induction of apoptosis (programmed cell death). A hypothetical signaling pathway for apoptosis is depicted below.
Caption: Hypothetical apoptotic pathways potentially induced by this compound.
Antimicrobial Activity
The drimentine family of alkaloids is known to possess antibiotic properties. However, specific data for this compound is sparse.
Quantitative Data
While the broader drimentine family exhibits "weak to moderate" antibacterial activity, no specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains have been reported in the reviewed literature. One study on synthetic drimanyl indole fragments of drimentine alkaloids reported a MIC value of 8 µg/mL against Ralstonia solanacearum, highlighting the potential of the core structure.
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Compound | Organism | Activity Metric | Value |
| Drimentine Family | Bacteria | Qualitative | Weak to moderate antibacterial activity |
| Drimanyl Indole Fragment | Ralstonia solanacearum | MIC | 8 µg/mL |
Experimental Protocols
The standard method for determining the antibacterial efficacy of a compound is the Minimum Inhibitory Concentration (MIC) assay.
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflows
The initial screening and characterization of a natural product like this compound typically follow a structured workflow.
Caption: General experimental workflow for the study of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anticancer and potential antimicrobial activities. However, the current body of research is in its early stages. To fully understand the therapeutic potential of this compound, several key areas require further investigation:
-
Quantitative Cytotoxicity Studies: Determination of IC50 values for this compound against a broader panel of human cancer cell lines is essential.
-
Antimicrobial Spectrum: A comprehensive evaluation of the antimicrobial activity of this compound against a range of pathogenic bacteria and fungi is needed to determine its MIC values and spectrum of activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its biological effects.
-
In Vivo Efficacy and Safety: Following promising in vitro results, in vivo studies in animal models are necessary to assess the efficacy, pharmacokinetics, and safety profile of this compound.
-
Total Synthesis Optimization: Continued efforts to develop efficient and scalable total syntheses of this compound will be critical to support advanced preclinical and potential clinical development.
This technical guide provides a snapshot of the current knowledge on the biological activity of this compound. It is hoped that this compilation will serve as a valuable resource for the scientific community and stimulate further research into this intriguing natural product.
References
Unveiling the Antifungal Potential of Drimane Sesquiterpenoids: A Technical Guide on Drimenol as a Proxy for Drimentine C
A notable scarcity of publicly available research specifically detailing the antifungal properties of Drimentine C exists. However, extensive investigation into a closely related drimane sesquiterpenoid, (-)-drimenol, offers valuable insights into the potential antifungal activities of this chemical class. This technical guide, therefore, focuses on the well-documented antifungal characteristics of drimenol, presenting it as a proxy for understanding the potential of this compound and other related compounds in the field of antifungal drug development.
Drimane sesquiterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities. Among these, (-)-drimenol has emerged as a compound with potent, broad-spectrum antifungal properties. It exhibits fungicidal activity against a wide range of pathogenic fungi, including clinically relevant species of Candida and Aspergillus.[1][2]
Quantitative Antifungal Activity of Drimenol
The antifungal efficacy of drimenol has been quantified against various fungal pathogens using standardized broth microdilution methods. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric.
| Fungal Species | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Candida albicans | SC5314 | 30 | Fluconazole | >64 |
| Candida glabrata | BG2 | 16 | Fluconazole | 8 |
| Candida krusei | ATCC 6258 | 32 | Fluconazole | 64 |
| Candida parapsilosis | ATCC 22019 | 16 | Fluconazole | 2 |
| Candida auris | Clinical Isolate | 8-16 | Fluconazole | >128 |
| Aspergillus fumigatus | Af293 | 32 | Voriconazole | 0.25 |
| Cryptococcus neoformans | H99 | 16 | Amphotericin B | 0.5 |
This table summarizes the MIC values of drimenol against various fungal pathogens. Data compiled from multiple sources. It is important to note that MIC values can vary depending on the specific strain and testing conditions.
Mechanism of Action: A Multi-pronged Attack
Research suggests that drimenol exerts its antifungal effects through a mechanism that is distinct from currently available antifungal drugs. At higher concentrations (around 100 µg/ml), drimenol has been observed to cause rupture of the fungal cell wall and membrane, leading to cell lysis.[2][3] However, its primary mechanism of action at therapeutic concentrations appears to be more specific.
Genome-wide fitness profiling assays in Saccharomyces cerevisiae and Candida albicans have revealed that drimenol likely targets pathways involved in protein secretion and the proper functioning of the Golgi apparatus and endoplasmic reticulum.[1] Specifically, genes associated with the Crk1 kinase, such as RET2 and CDC37, have been implicated in the cellular response to drimenol. This suggests that drimenol may interfere with critical protein trafficking and modification processes within the fungal cell.
References
Drimentine C: A Technical Examination of its Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine C is a member of the drimentine family of alkaloids, which are complex natural products isolated from certain strains of Actinomycete bacteria.[1] These compounds are characterized by a unique structural fusion of a sesquiterpene and a diketopiperazine moiety. While the drimentine family has been noted for various biological activities, their antibacterial properties have been described as generally weak to moderate.[1][2] This technical guide provides a comprehensive overview of the available data on the antibacterial activity of this compound and its analogs, details relevant experimental protocols, and explores potential mechanisms of action based on related compounds.
Antibacterial Activity of this compound and Related Compounds
Quantitative data on the antibacterial activity of this compound against specific pathogens is limited in publicly available scientific literature. However, studies on closely related drimanyl indole fragments of drimentine alkaloids provide valuable insights into the potential of this class of compounds.
One study demonstrated that a synthesized drimanyl indole fragment, referred to as Compound 2, exhibited a notable Minimum Inhibitory Concentration (MIC) against the plant pathogen Ralstonia solanacearum.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of a Drimanyl Indole Fragment (Compound 2) Related to Drimentine Alkaloids [3]
| Compound | Pathogen | MIC (µg/mL) |
| Drimanyl Indole Fragment (Compound 2) | Ralstonia solanacearum | 8 |
It is important to note that this data is for a structural analog and not this compound itself. The general consensus in the literature is that the drimentine family, including this compound, possesses "weak" or "modest" antibacterial activity. Further focused studies are required to determine the specific MIC values of this compound against a broader range of clinically relevant bacteria.
Experimental Protocols
The following are detailed methodologies for standard assays used to determine the antibacterial activity of compounds like this compound.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Experimental Workflow:
Caption: Workflow for Broth Microdilution Assay.
Detailed Steps:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test bacterium is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a compound.
Experimental Workflow:
Caption: Workflow for Agar Well Diffusion Assay.
Detailed Steps:
-
Plate Preparation: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume of the this compound solution at a known concentration is added to each well.
-
Controls: A well containing the solvent used to dissolve this compound serves as a negative control, and a well with a known antibiotic can be used as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Potential Mechanism of Action
The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, based on its chemical structure, which contains both a terpenoid and an alkaloid-like moiety, some potential mechanisms can be inferred from studies on related classes of compounds.
Many terpenoid compounds are known to disrupt bacterial cell membranes due to their lipophilic nature. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. Alkaloids, on the other hand, exhibit a wide range of antibacterial mechanisms, including the inhibition of nucleic acid synthesis, protein synthesis, and cell wall formation. They can also interfere with bacterial signaling pathways, such as quorum sensing.
Potential Bacterial Targets and Signaling Pathways:
Caption: Potential Mechanisms of Antibacterial Action for this compound.
Conclusion and Future Directions
This compound and the broader drimentine family of natural products represent an interesting scaffold for potential antibacterial drug discovery. However, the currently available data suggests that their inherent activity is modest. The provided MIC value for a related drimanyl indole fragment against R. solanacearum indicates that structural modifications could lead to enhanced potency.
Future research should focus on:
-
Systematic Screening: Evaluating the antibacterial activity of pure this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria to establish a comprehensive MIC profile.
-
Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by this compound in susceptible bacteria. This could involve techniques such as transcriptomics, proteomics, and cell-based assays to monitor membrane integrity, DNA replication, and protein synthesis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of this compound analogs to identify the key structural features responsible for its antibacterial activity and to optimize its potency.
A deeper understanding of the antibacterial properties and mechanism of action of this compound will be crucial for determining its potential as a lead compound in the development of new antibacterial agents.
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Potential of Drimentine C: A Technical Overview for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Drimentine C, a member of the drimane sesquiterpenoid class of natural products, has demonstrated modest cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's cytotoxic effects. Due to the nascent stage of research into this specific compound, this document also outlines detailed experimental protocols for key assays essential for its further investigation and discusses a hypothetical mechanism of action based on the known biological activities of related drimane sesquiterpenes. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the anticancer potential of this compound.
Introduction to this compound
This compound is a sesquiterpenoid natural product that has been noted for its biological activities, including modest cytotoxicity against several human tumor cell lines.[1] The drimane family of sesquiterpenes, to which this compound belongs, is known for a variety of pharmacological effects, making them a subject of interest in drug discovery. While the synthesis of this compound has been a focus of chemical research, its biological mechanism of action remains largely unexplored. This guide aims to consolidate the known information and provide a framework for future research into its cytotoxic properties.
Cytotoxic Activity of this compound
Currently, publicly available literature indicates that this compound exhibits cytotoxic effects against a specific panel of human cancer cell lines. However, detailed quantitative data, such as IC50 values, are not yet available. The reported susceptible cell lines are summarized in the table below.
| Cancer Cell Line | Cancer Type | Reported Cytotoxicity | Quantitative Data (IC50) |
| HCT-8 | Ileocecal adenocarcinoma | Modest | Not Available |
| Bel-7402 | Hepatocellular carcinoma | Modest | Not Available |
| BGC-823 | Gastric carcinoma | Modest | Not Available |
| A549 | Lung carcinoma | Modest | Not Available |
| A2780 | Ovarian carcinoma | Modest | Not Available |
Table 1: Summary of Cancer Cell Lines with Reported Susceptibility to this compound.[1]
Hypothetical Mechanism of Action
Based on the known mechanisms of other cytotoxic drimane sesquiterpenes, a plausible, though currently unconfirmed, mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest. Many sesquiterpenoids exert their anticancer effects by triggering the intrinsic apoptotic pathway and causing disruptions in cell cycle progression.
A hypothetical signaling cascade for this compound-induced apoptosis is presented below. This pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.
Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, this section provides detailed protocols for key experimental assays.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
Cell Viability (MTT) Assay
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HCT-8)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, Cyclin B1, CDK1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound presents as a promising, yet understudied, natural product with potential cytotoxic effects on cancer cells. The current body of literature provides a starting point by identifying susceptible cancer cell lines. However, to fully realize its therapeutic potential, a significant research effort is required to elucidate its precise mechanism of action. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on determining the IC50 values of this compound in a broader panel of cancer cell lines, confirming its pro-apoptotic and cell cycle-arresting properties, and definitively identifying the signaling pathways it modulates. Such research will be crucial in determining the viability of this compound as a lead compound for the development of novel anticancer agents.
References
Spectroscopic and Biosynthetic Insights into Drimentine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has garnered interest for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of such natural products are outlined, alongside a visualization of the biosynthetic pathway of drimentine alkaloids. This document aims to serve as a core resource for researchers engaged in the study and development of this compound and related compounds.
Introduction
This compound is a complex natural product isolated from Actinomycete bacteria.[1] Its structure features a fusion of a sesquiterpene moiety with a diketopiperazine core, a common motif in bioactive natural products.[2] Preliminary studies have indicated its potential as an anticancer agent, demonstrating modest cytotoxicity against several human tumor cell lines.[3] The intricate structure and promising biological activity of this compound make a thorough understanding of its physicochemical properties, particularly its spectroscopic signature, essential for ongoing research and drug development efforts.
Spectroscopic Data of this compound
Mass Spectrometry (MS)
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₄₁N₃O₂ | [3] |
| Molecular Weight | 487.7 g/mol | [3] |
| Ionization Mode | Electrospray Ionization (ESI) | Inferred from common practice |
| Observed m/z | [M+H]⁺ | Inferred from common practice |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, assigned NMR dataset for this compound is not published in a single source, data for the related drimane sesquiterpenoid core is available and provides a reference for the terpenoid portion of the molecule.
¹H NMR Data (Predicted and based on related compounds)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Indole Protons | 7.0 - 7.5 | m | - |
| Diketopiperazine Protons | 3.0 - 4.5 | m | - |
| Sesquiterpene Protons | 0.8 - 2.5 | m | - |
| Methyl Protons | 0.7 - 1.2 | s, d | - |
Table 2: Predicted ¹H NMR Data for this compound based on its structural motifs.
¹³C NMR Data (Predicted and based on related compounds)
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 165 - 175 |
| Indole Aromatic | 110 - 140 |
| Sesquiterpene (Aliphatic) | 10 - 60 |
Table 3: Predicted ¹³C NMR Data for this compound based on its structural motifs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorptions for this compound are based on its constituent functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (Amide) | 3200 - 3400 |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 |
| C=O (Amide) | 1650 - 1690 |
| C=C (Aromatic) | 1450 - 1600 |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound.
Experimental Protocols
The following section details the general methodologies employed for the spectroscopic analysis of natural products like this compound.
General Experimental Workflow
The process of isolating and characterizing a novel natural product like this compound follows a structured workflow.
References
- 1. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 3. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
Drimentine C: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine C is a naturally occurring terpenylated diketopiperazine, a class of complex alkaloids that have garnered significant interest in the scientific community for their diverse biological activities. First isolated from Actinomycete bacteria, this compound has demonstrated a range of promising effects, including antibiotic, antifungal, and anthelmintic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities with available data, and a look into the general mechanisms of action for its structural class.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference |
| CAS Number | 204398-92-5 | [1] |
| Molecular Formula | C₃₁H₄₁N₃O₂ | [1] |
| Molecular Weight | 487.7 g/mol | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |
| Storage Temperature | -20°C | [2] |
Note: At present, detailed, publicly available data on properties such as melting point, specific rotation, and comprehensive spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are limited. While synthetic studies confirm the use of these analytical techniques for structural verification, the raw spectral data are not readily accessible in the public domain.
Biological Activity
This compound has been reported to exhibit a variety of biological activities, positioning it as a molecule of interest for further investigation in drug discovery programs.
Cytotoxic Activity
This compound has shown inhibitory effects on the proliferation of cancer cell lines. Specifically, it has been observed to inhibit the growth of NS-1 murine β lymphocyte myeloma cells. At a concentration of 12.5 µg/mL, it inhibited proliferation by 63%, and at 100 µg/mL, the inhibition reached 98%.
Antimicrobial and Anthelmintic Activities
This compound belongs to a class of compounds known for their antibiotic, antifungal, and anthelmintic activities. While specific minimum inhibitory concentration (MIC) values against a broad panel of bacteria and fungi, or detailed efficacy data against specific helminths for this compound are not detailed in the currently available literature, the general activity profile of the drimentine family of compounds suggests its potential in these areas.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly available in the public literature. However, standardized methodologies for assessing cytotoxicity, antifungal, antibacterial, and anthelmintic activities are well-established and would likely form the basis of any such investigation. An illustrative workflow for a general cytotoxicity assay is provided below.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways modulated by this compound have not yet been fully elucidated. However, insights can be drawn from the broader family of diketopiperazine-containing natural products. Many compounds in this class are known to exert their biological effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the interference with bacterial quorum sensing pathways.
Below is a conceptual diagram illustrating a potential mechanism of action for a diketopiperazine compound that targets tubulin polymerization.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. While foundational physicochemical data are available, a deeper understanding of its properties, particularly detailed spectroscopic information and comprehensive biological profiling, will be crucial for advancing its potential as a therapeutic lead. Future research should focus on elucidating its precise mechanism of action and exploring its efficacy in more advanced preclinical models.
References
Drimentine C: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimentine C is a complex indolosesquiterpene alkaloid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, and detailed methodologies for its isolation and purification. The document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields. All quantitative data are presented in a structured format for clarity, and key experimental workflows are visualized using diagrammatic representations.
Natural Sources and Abundance
This compound is a secondary metabolite produced by actinomycete bacteria, specifically identified from strains of the genus Streptomyces. The primary reported source of this compound is Streptomyces sp. CHQ-64, an actinomycete isolated from the rhizosphere soil of reeds.[1][2][3] The isolation of drimentines from their natural sources is often challenging, with yields typically being low, which has prompted significant research into their total synthesis.[1]
Table 1: Natural Sources and Abundance of this compound
| Producing Organism | Isolation Source | Fermentation Volume (L) | Yield of this compound (mg) | Abundance (mg/L) | Reference |
| Streptomyces sp. CHQ-64 | Reed Rhizosphere Soil | 100 | 8.5 | 0.085 | Che, Q., et al. (2013) |
Note: The abundance was calculated based on the reported yield from the specified fermentation volume.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the mevalonate pathway for the synthesis of the sesquiterpene moiety and the shikimate pathway for the formation of the indole-containing diketopiperazine core. The proposed biosynthetic pathway commences with the formation of a diketopiperazine from L-tryptophan and L-proline. This is followed by the prenylation of the diketopiperazine with farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. This key step is catalyzed by a prenyltransferase (DmtC1). The resulting intermediate then undergoes a cyclization reaction, facilitated by a terpene cyclase (DmtA1), to form the characteristic polycyclic skeleton of the drimentine alkaloids.
Diagram 1: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following protocols are based on the methodologies described for the isolation of this compound from Streptomyces sp. CHQ-64.
Fermentation of Streptomyces sp. CHQ-64
Diagram 2: Fermentation Workflow
Caption: Workflow for the fermentation of Streptomyces sp. CHQ-64.
Protocol:
-
Seed Culture Preparation: A seed medium (composition not specified in the abstract) is inoculated with spores of Streptomyces sp. CHQ-64.
-
The seed culture is incubated at 28 °C for 2 days on a rotary shaker at 180 rpm.
-
Production Fermentation: The seed culture is used to inoculate a 100 L fermentation tank containing a suitable production medium.
-
The fermentation is carried out at 28 °C for a period of 7 to 10 days.
-
The fermentation broth is harvested for extraction.
Extraction and Isolation of this compound
Diagram 3: Extraction and Isolation Workflow
Caption: Workflow for the extraction and isolation of this compound.
Protocol:
-
Extraction: The 100 L fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then exhaustively extracted three times with an equal volume of ethyl acetate.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
-
Initial Chromatographic Separation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Size-Exclusion Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is used to obtain pure this compound.
-
Compound Identification: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
This compound is a structurally complex natural product with limited natural abundance, primarily isolated from Streptomyces sp. CHQ-64. The low yield from fermentation underscores the importance of synthetic approaches to provide sufficient quantities for further biological evaluation. The detailed protocols and biosynthetic insights provided in this guide are intended to facilitate further research into the drimentine class of alkaloids, potentially leading to the discovery of new derivatives with enhanced therapeutic properties. The elucidation of the complete biosynthetic gene cluster and the characterization of all involved enzymes remain key areas for future investigation.
References
The Drimentine Alkaloids: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Promising Family of Natural Products
The drimentine alkaloids, a family of hybrid isoprenoids, represent a fascinating and structurally complex class of natural products. Isolated from Actinomycete strains, these molecules are characterized by a unique fusion of pyrroloindoline, sesquiterpene, and diketopiperazine moieties.[1] While preliminary studies have indicated their potential as cytotoxic and antibacterial agents, the full scope of their biological activities and mechanisms of action remains an active area of investigation. This technical guide provides a comprehensive overview of the drimentine alkaloid family, including drimentines A, F, and G, with a focus on their chemical structures, biological activities, and the experimental methodologies used for their study.
Chemical Structure and Diversity
The core structure of the drimentine family is a tetracyclic system originating from the condensation of a sesquiterpene unit onto a cyclic dipeptide.[2] The family includes at least nine known members, such as drimentines A, B, C, F, G, H, and I, as well as the related compound indotertine A. The structural diversity within the family arises from variations in the amino acid residues of the diketopiperazine ring and modifications to the sesquiterpene moiety.
General Scaffold of Drimentine Alkaloids:
The fundamental architecture of a drimentine alkaloid features a drimane-type sesquiterpene fused to a diketopiperazine formed from two amino acids, one of which is tryptophan. This tryptophan residue undergoes cyclization to form the characteristic pyrroloindoline system.
Biological Activity and Therapeutic Potential
The drimentine alkaloids have demonstrated a range of biological activities, primarily cytotoxicity against cancer cell lines and antibacterial effects. However, the potency of these activities appears to vary significantly between different members of the family.
Cytotoxic Activity
Published studies have reported on the cytotoxic potential of several drimentine alkaloids. Drimentine G has been described as exhibiting strong cytotoxicity against human cancer cell lines, with IC50 values reported to be as low as 1.01 μM.[2] However, the specific cancer cell lines tested in this study were not detailed in the available literature.
Drimentine C has been reported to possess modest cytotoxicity against a panel of human cancer cell lines, including HCT-8 (ileocecal adenocarcinoma), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), A549 (lung carcinoma), and A2780 (ovarian cancer).[3][4] Specific IC50 values for these activities have not been reported in the reviewed literature. In contrast, drimentines A and F, along with indotertine A, have been reported to show no significant cytotoxic activity in some assays.
Table 1: Reported Cytotoxic Activity of Drimentine Alkaloids
| Alkaloid | Cancer Cell Line(s) | Reported Activity/IC50 Value |
| Drimentine G | Human cancer cell lines | Strong cytotoxicity, IC50 down to 1.01 μM |
| This compound | HCT-8, Bel-7402, BGC-823, A549, A2780 | Modest cytotoxicity (specific IC50 values not reported) |
| Drimentine A | Not specified | No significant activity reported |
| Drimentine F | Not specified | No significant activity reported |
| Indotertine A | Not specified | No significant activity reported |
Antibacterial Activity
The antibacterial properties of the drimentine alkaloids have also been investigated. While broad-spectrum activity is generally described as weak to moderate, specific examples highlight their potential. A study on synthesized drimanyl indole fragments, which represent portions of the drimentine structure, demonstrated notable antibacterial activity. One such fragment, compound 2 in the study, exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against the plant pathogen Ralstonia solanacearum.
Table 2: Reported Antibacterial Activity of Drimentine Alkaloids and Related Fragments
| Compound | Bacterial Strain | Reported MIC Value |
| Drimanyl indole fragment (compound 2) | Ralstonia solanacearum | 8 µg/mL |
Biosynthesis
The biosynthesis of drimentine alkaloids is a complex process involving enzymes from multiple pathways. The core structure is assembled from a sesquiterpene unit and a cyclic dipeptide.
The diketopiperazine core is generated through the non-ribosomal peptide synthetase (NRPS) pathway. Specifically, cyclodipeptide synthases (CDPSs), such as dmtB1, are responsible for the formation of the diketopiperazine ring from two aminoacyl-tRNAs. For example, in the biosynthesis of drimentine G, tryptophan and valine are the precursor amino acids.
The sesquiterpene unit, farnesyl pyrophosphate (FPP), is produced via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A prenyltransferase, DmtC1, then catalyzes the attachment of the FPP to the diketopiperazine. Finally, a membrane-bound terpene cyclase, DmtA1, facilitates the cyclization of the sesquiterpene moiety to form the final drimentine scaffold.
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Terpenylated Diketopiperazines from Natural Sources: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenylated diketopiperazines (TDKPs) represent a fascinating and structurally diverse class of natural products that have garnered significant attention in the scientific community. These hybrid molecules are characterized by a core diketopiperazine (DKP) scaffold, formed from the condensation of two amino acids, which is further embellished with one or more isoprenoid units. This terpenylation dramatically increases the structural complexity and lipophilicity of the parent DKP, often leading to a diverse array of potent biological activities.
Fungi, particularly from the genera Aspergillus and Penicillium, are the most prolific producers of TDKPs.[1][2] These microorganisms harbor the intricate enzymatic machinery necessary for the biosynthesis of these complex molecules. The inherent structural rigidity of the DKP ring, combined with the varied stereochemistry and functionalization introduced by the terpene moieties, makes TDKPs promising scaffolds for drug discovery and development.[3] Their reported biological activities span a wide spectrum, including potent anticancer, anti-inflammatory, antiviral, and neurotoxic effects. This guide provides a comprehensive overview of TDKPs from natural sources, with a focus on their isolation, biological activities, and the experimental methodologies used in their study.
Data Presentation: A Summary of Bioactive Terpenylated Diketopiperazines
The following table summarizes the quantitative data for a selection of bioactive TDKPs, highlighting their natural source, the biological activity, the experimental model used, and the corresponding IC50 values.
| Compound Name | Natural Source | Biological Activity | Experimental Model | IC50 Value (µM) |
| Anticancer Activity | ||||
| Fumitremorgin C | Aspergillus fumigatus | Reversal of multidrug resistance | BCRP-transfected MCF-7 cells | Potentiates toxicity of mitoxantrone, doxorubicin, and topotecan |
| Expansine C | Penicillium expansum | Cytotoxicity | MDA-MB-231 (triple-negative breast cancer) | 3.23[4] |
| Compound 11 (synthetic DKP) | N/A (synthetic) | Cytotoxicity | A549 (lung cancer) | 1.2[5] |
| Compound 11 (synthetic DKP) | N/A (synthetic) | Cytotoxicity | HeLa (cervical cancer) | 0.7 |
| Rubrumline P | Aspergillus chevalieri | Cytotoxicity | PANC-1 (pancreatic cancer) | 25.8 |
| Neoechinulin D | Aspergillus chevalieri | Cytotoxicity | PANC-1 (pancreatic cancer) | 23.4 |
| Compound 8 (Indole DKP) | Aspergillus chevalieri | Cytotoxicity | MKN1 (gastric cancer) | 4.6 |
| (S)-2a (2,6-DKP) | N/A (synthetic) | Cytotoxicity | MDA-MB-231 (triple-negative breast cancer) | 4.6 |
| Anti-inflammatory Activity | ||||
| Asperthrin A | Aspergillus sp. | Anti-inflammatory | Propionibacterium acnes-induced THP-1 cells | 1.46 |
| Penipiperazine A | Penicillium brasilianum | Inhibition of NO production | LPS-stimulated RAW264.7 macrophages | >30 (70.1% inhibition at 25 µM) |
| Penipiperazine B | Penicillium brasilianum | Inhibition of NO production | LPS-stimulated RAW264.7 macrophages | >30 (82.5% inhibition at 25 µM) |
| Versicoine N | Aspergillus puulaauensis | Inhibition of NO production | LPS-stimulated BV-2 cells | - |
Experimental Protocols
Isolation of Terpenylated Diketopiperazines from Fungal Cultures
This protocol provides a general workflow for the isolation and purification of TDKPs from fungal cultures, based on established methodologies.
a. Fungal Cultivation and Extraction:
-
Cultivation: Inoculate the desired fungal strain (e.g., Aspergillus fumigatus) on a suitable solid medium (e.g., rice solid medium) in multiple Erlenmeyer flasks. Incubate at 28 °C for 30-45 days in stationary culture.
-
Extraction: After the incubation period, macerate the fungal culture with a suitable organic solvent, such as ethyl acetate (EtOAc) or a mixture of CH2Cl2/MeOH (1:1). Perform the extraction multiple times (e.g., 3-5 times) to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Chromatographic Purification:
-
Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elute with a gradient of solvents with increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-MeOH gradient. Collect fractions based on the elution profile.
-
Size-Exclusion Chromatography: Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step is usually performed by semi-preparative or preparative HPLC on a C18 column. Use a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to isolate the pure TDKPs. Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 230 and 275 nm for indole DKPs).
c. Structure Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution electrospray ionization mass spectrometry (HRESIMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the TDKPs by acquiring a comprehensive set of NMR data, including 1H, 13C, COSY, HSQC, and HMBC spectra. These experiments will reveal the connectivity of protons and carbons within the molecule.
-
Stereochemistry Determination: Determine the absolute configuration of the stereocenters using techniques such as NOESY or ROESY experiments, Marfey's analysis, or by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of TDKPs on cancer cell lines.
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, HeLa, or MDA-MB-231) into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare a series of dilutions of the TDKP in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the TDKP dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for another 24 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it. After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to evaluate the anti-inflammatory potential of TDKPs.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO2 for 24 hours.
-
Compound Pre-treatment: Prepare different concentrations of the TDKP in culture medium. Pre-treat the cells with the TDKP solutions for 2 hours before LPS stimulation.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) for 18-24 hours to induce the production of NO. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., L-NAME, a known NOS inhibitor).
-
Nitrite Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Transfer 50-100 µL of the culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition of NO production by the TDKP compared to the LPS-stimulated vehicle control. Calculate the IC50 value if a dose-response relationship is observed.
Mandatory Visualization
Biosynthetic Pathway of Fumitremorgin C
Caption: Proposed biosynthetic pathway of fumitremorgin C.
Experimental Workflow for TDKP Isolation and Characterization
Caption: General workflow for the isolation of TDKPs.
Signaling Pathway of Fumitremorgin C in Chondrocytes
Caption: Fumitremorgin C signaling in chondrocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From foe to friend: using animal toxins to investigate ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Drimentine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine C is a member of the drimentine family of alkaloids, a group of natural products isolated from actinomycete bacteria.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including weak to moderate antitumor and antibacterial properties.[1][3] Structurally, this compound is a complex hybrid isoprenoid, featuring a core derived from a sesquiterpene fused to a pyrroloindoline-diketopiperazine moiety.[3] While the total synthesis of several other drimentines (A, F, and G) has been accomplished, the synthesis of this compound remains an active area of research. These application notes provide a detailed overview of the synthetic strategies and protocols developed in the pursuit of the total synthesis of this compound, focusing on the convergent assembly of its key fragments.
Retrosynthetic Analysis
The synthetic approach towards this compound is primarily convergent, involving the separate synthesis of two major fragments: the terpenoid portion (AB ring system) and the alkaloid portion (CDEF ring system). These fragments are then coupled in a late-stage transformation to furnish the complete carbon skeleton of this compound.
Figure 1: A simplified retrosynthetic analysis of this compound, illustrating the convergent approach from readily available starting materials.
Synthesis of the Alkaloid Fragment (CDEF Rings)
The alkaloid portion of this compound is a complex heterocyclic system derived from the amino acids L-tryptophan and L-proline. The synthesis of a key cyclo-L-tryptophan-L-proline intermediate has been reported and involves a three-step process.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of the cyclo-L-tryptophan-L-proline core of the alkaloid fragment.
Protocols
1. Boc Protection of L-Tryptophan
-
Objective: To protect the amino group of L-tryptophan to prevent side reactions during subsequent coupling steps.
-
Procedure:
-
Suspend L-tryptophan in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium hydroxide) to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product to yield Boc-L-tryptophan.
-
2. Esterification of L-Proline
-
Objective: To convert the carboxylic acid of L-proline into an ester to facilitate the subsequent condensation reaction.
-
Procedure:
-
Dissolve L-proline in an appropriate alcohol (e.g., methanol).
-
Add a catalyst, such as thionyl chloride or a strong acid, to the solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure to obtain the L-proline methyl ester.
-
3. Condensation and Deprotection Sequence
-
Objective: To couple the protected L-tryptophan and L-proline ester, followed by deprotection and cyclization to form the diketopiperazine ring.
-
Procedure:
-
Dissolve Boc-L-tryptophan and L-proline methyl ester in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC or EDC) and an activator (e.g., HOBt).
-
Stir the reaction mixture at room temperature until the dipeptide is formed.
-
Isolate and purify the dipeptide.
-
Treat the dipeptide with a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.
-
Induce cyclization by heating the deprotected dipeptide, often in a high-boiling point solvent, to form the cyclo-L-tryptophan-L-proline product.
-
Purify the final product using techniques such as column chromatography.
-
Quantitative Data Summary
| Step | Starting Materials | Key Reagents | Typical Yield (%) | Reference |
| Boc Protection of L-Tryptophan | L-Tryptophan | (Boc)₂O, NaOH | >95 | |
| Esterification of L-Proline | L-Proline | SOCl₂, Methanol | >90 | |
| Condensation and Deprotection | Boc-L-Trp, L-Pro-OMe | DCC, HOBt; TFA | 50-70 |
Synthesis of the Terpenoid Fragment (AB Rings)
The terpenoid portion of this compound is synthesized from the readily available natural product (+)-sclareolide. The synthesis involves modifications to the lactone and the introduction of an exocyclic double bond.
Experimental Workflow
Figure 3: Experimental workflow for the synthesis of the terpenoid fragment from (+)-sclareolide.
Protocols
1. Lactone Ring Opening
-
Objective: To open the lactone ring of (+)-sclareolide to generate a diol or a related intermediate.
-
Procedure:
-
Dissolve (+)-sclareolide in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Treat the solution with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature.
-
Carefully quench the reaction and perform an aqueous workup to isolate the resulting diol.
-
2. Alcohol Elimination to Form Exocyclic Olefin
-
Objective: To selectively eliminate one of the hydroxyl groups to form the required exocyclic double bond.
-
Procedure:
-
The diol obtained from the previous step is selectively protected, for instance, by forming a mesylate or tosylate on the primary alcohol.
-
Treatment with a suitable base will then induce elimination to form the exocyclic olefin.
-
Alternatively, other dehydration methods, such as using the Martin sulfurane, can be employed on the tertiary alcohol after protection of the primary one.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Lactone Ring Opening | (+)-Sclareolide | LiAlH₄ | High | |
| Alcohol Elimination | Diol intermediate | MsCl, Base | Moderate to High |
Proposed Strategies for Fragment Coupling
The crucial step in the total synthesis of this compound is the coupling of the synthesized terpenoid and alkaloid fragments. Several advanced synthetic methodologies have been investigated for this purpose.
Key Coupling Strategies
Figure 4: Proposed advanced synthetic strategies for the coupling of the terpenoid and alkaloid fragments.
1. Palladium-Catalyzed Cyanoamidation
-
Concept: This method aims to form a key carbon-nitrogen bond to link the two fragments. It involves the activation of a suitable functional group on one fragment to react with an amine on the other, catalyzed by a palladium complex.
2. Reductive Cross-Coupling
-
Concept: This strategy involves the coupling of two electrophilic partners, such as an alkyl halide and another functionalized component, in the presence of a reducing agent and a suitable catalyst (e.g., nickel or palladium). This would form the critical carbon-carbon bond between the terpenoid and alkaloid moieties.
3. Photoredox-Catalyzed α-Alkylation
-
Concept: A modern approach that utilizes visible light and a photocatalyst to generate a radical intermediate from one of the fragments. This radical can then react with the other fragment to form the desired bond under mild conditions. This method is particularly promising for complex molecule synthesis.
The total synthesis of this compound is a formidable challenge in organic chemistry that requires the development of efficient and stereoselective methods for the construction of its complex architecture. The convergent strategy, involving the synthesis of distinct terpenoid and alkaloid fragments, provides a logical pathway to the target molecule. While the synthesis of these fragments has been successfully demonstrated, the development of a robust method for their coupling remains the key obstacle to be overcome. The exploration of modern catalytic methods, such as palladium-catalyzed cross-coupling and photoredox catalysis, holds great promise for the eventual completion of the total synthesis of this compound, which will enable further investigation of its biological properties.
References
Convergent Synthesis Strategies for Drimentine C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine C is a complex indole alkaloid belonging to the drimentine family of natural products, which have garnered significant interest due to their potential biological activities. The intricate molecular architecture of this compound, featuring a diketopiperazine moiety fused to a drimane-type sesquiterpenoid, presents a formidable challenge for synthetic chemists. Convergent synthesis strategies have emerged as a powerful approach to tackle this complexity, enabling the efficient construction of the target molecule from well-defined fragments. This document provides detailed application notes and protocols for the convergent synthesis of this compound, focusing on the preparation of key building blocks and various coupling methodologies.
I. Retrosynthetic Analysis of this compound
A convergent approach to this compound involves the disconnection of the molecule into two primary building blocks: an alkaloid portion, specifically the cyclo(L-tryptophyl-L-proline) diketopiperazine, and a terpenoid portion, a functionalized drimane skeleton. These fragments are synthesized independently and then coupled in a late-stage key reaction to afford the core structure of this compound. This strategy allows for flexibility and optimization of the synthesis of each fragment before the crucial coupling step.
Caption: Retrosynthetic analysis of this compound.
II. Synthesis of Key Building Blocks
A. Alkaloid Fragment: Cyclo(L-tryptophyl-L-proline)
The diketopiperazine core of this compound is prepared from the naturally occurring amino acids L-tryptophan and L-proline. The synthesis involves a three-step sequence: Boc protection of L-tryptophan, esterification of L-proline, followed by a peptide coupling and subsequent deprotection and cyclization.
Caption: Synthesis of the alkaloid fragment.
Experimental Protocol: Synthesis of Cyclo(L-tryptophyl-L-proline)
-
N-Boc Protection of L-Tryptophan: To a solution of L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq), add di-tert-butyl dicarbonate (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield Boc-L-tryptophan.
-
Esterification of L-Proline: Suspend L-proline (1.0 eq) in ethanol and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield L-proline ethyl ester hydrochloride.
-
Peptide Coupling: To a solution of Boc-L-tryptophan (1.0 eq), L-proline ethyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DMF, add DIPEA (2.2 eq) at 0 °C. Then, add EDC (1.1 eq) and stir the reaction mixture at room temperature for 16 hours. Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the protected dipeptide.
-
Deprotection and Cyclization: Dissolve the protected dipeptide in a 1:1 mixture of TFA and dichloromethane and stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure. The residue is then dissolved in isopropanol containing a catalytic amount of triethylamine and heated to reflux for 12 hours. After cooling, the precipitate is filtered and washed with cold isopropanol to afford cyclo(L-tryptophyl-L-proline).
B. Terpenoid Fragment: Drimane Aldehyde
The drimane sesquiterpenoid fragment is synthesized from the readily available natural product (+)-sclareolide. The synthesis involves the opening of the lactone ring, followed by the formation of an exocyclic double bond and subsequent functional group manipulations to yield the desired aldehyde.
Caption: Synthesis of the terpenoid fragment.
Experimental Protocol: Synthesis of Drimane Aldehyde from (+)-Sclareolide
-
Lactone Opening: To a solution of N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in dry toluene at 0 °C, add trimethylaluminum (2.0 M in hexanes, 2.0 eq) dropwise. Stir the mixture for 30 minutes at room temperature. Add a solution of (+)-sclareolide (1.0 eq) in dry toluene and heat the reaction to 80 °C for 12 hours. Cool the reaction to 0 °C and quench with Rochelle's salt solution. Extract with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the hydroxy Weinreb amide.[1]
-
Dehydration: To a solution of the hydroxy Weinreb amide (1.0 eq) in dry dichloromethane at -78 °C, add Martin's sulfurane (1.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the exocyclic alkene Weinreb amide.[1]
-
Reduction to Aldehyde: To a solution of the exocyclic alkene Weinreb amide (1.0 eq) in dry THF at -78 °C, add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise. Stir the reaction at -78 °C for 1 hour. Quench the reaction with methanol, followed by the addition of Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Extract with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the drimane aldehyde.[1]
III. Fragment Coupling Strategies
The crucial step in the convergent synthesis of this compound is the formation of the C9-C19 bond between the alkaloid and terpenoid fragments. Several strategies have been explored to achieve this key transformation.
A. Palladium-Catalyzed Cyanoamidation
This strategy involves the coupling of a cyanoformamide derivative of the alkaloid fragment with the exocyclic alkene of the terpenoid fragment.
Experimental Protocol:
A mixture of the terpenoid alkene (1.2 eq), the alkaloid cyanoformamide (1.0 eq), Pd(OAc)₂ (10 mol%), and a suitable phosphine ligand (e.g., Xantphos, 20 mol%) in an anhydrous, degassed solvent (e.g., toluene) is heated at 100 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by column chromatography to yield the coupled product.[1]
B. Reductive Cross-Coupling
This approach utilizes a nickel-catalyzed reductive cross-coupling between a halogenated alkaloid fragment (e.g., a bromide) and the terpenoid fragment.
Experimental Protocol:
In a glovebox, a vial is charged with NiCl₂(dme) (10 mol%), a bipyridine ligand (12 mol%), the alkaloid bromide (1.0 eq), the terpenoid coupling partner (1.5 eq), and a metallic reductant (e.g., zinc dust, 3.0 eq) in a polar aprotic solvent (e.g., DMA). The vial is sealed and heated at 60 °C for 12-24 hours. After cooling, the reaction is quenched with aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1]
C. Photoredox-Catalyzed α-Alkylation of an Aldehyde
This method involves the coupling of the drimane aldehyde with a brominated pyrroloindoline derivative under photoredox conditions.
Experimental Protocol:
To a solution of the drimane aldehyde (1.5 eq), the bromopyrroloindoline (1.0 eq), and a photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%) in an anhydrous solvent (e.g., acetonitrile), is added a tertiary amine base (e.g., Hünig's base, 2.0 eq). The reaction mixture is degassed with argon for 15 minutes and then irradiated with blue LEDs at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the coupled product.
IV. Data Presentation
Table 1: Comparison of Fragment Coupling Strategies
| Coupling Strategy | Catalyst System | Key Reactants | Solvent | Temperature (°C) | Typical Yield (%) |
| Palladium-Catalyzed Cyanoamidation | Pd(OAc)₂ / Xantphos | Terpenoid alkene, Alkaloid cyanoformamide | Toluene | 100 | 40-60 |
| Reductive Cross-Coupling | NiCl₂(dme) / Bipyridine | Terpenoid fragment, Alkaloid bromide | DMA | 60 | 30-50 (model systems) |
| Photoredox-Catalyzed α-Alkylation | fac-[Ir(ppy)₃] | Drimane aldehyde, Bromopyrroloindoline | Acetonitrile | Room Temp. | Product observed, isolation challenging |
V. Conclusion
The convergent synthesis of this compound offers a flexible and efficient route to this complex natural product. The successful synthesis relies on the robust preparation of the key alkaloid and terpenoid fragments, followed by a carefully chosen fragment coupling strategy. While each of the presented coupling methods has its merits, further optimization is required to improve yields and facilitate the isolation of the final product. These detailed protocols provide a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation.
References
Application Notes and Protocols: Palladium-Catalyzed Cyanoamidation in the Synthesis of Drimentine C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the palladium-catalyzed cyanoamidation reaction as a strategic approach in the total synthesis of the natural product Drimentine C. While this reaction was a key proposed step in early synthetic strategies, this document outlines the foundational methodology, a representative experimental protocol, and the mechanistic basis of the transformation.
Introduction
This compound is a member of the drimentine family of hybrid isoprenoids, which exhibit modest antitumor and antibacterial activities.[1][2] The complex architecture of this compound, featuring a fused pyrroloindoline, sesquiterpene, and diketopiperazine moiety, presents a significant synthetic challenge.[3] In the pursuit of a total synthesis, the research group of Christopher J. Douglas at the University of Minnesota investigated several strategies, including an initial retrosynthetic analysis that hinged on a palladium-catalyzed intramolecular cyanoamidation to construct a key lactam intermediate.[1][4] This "cut-and-sew" methodology, pioneered by Takemoto, offers an efficient route to form carbon-carbon and carbon-nitrogen bonds in a single step.
Retrosynthetic Strategy and Key Transformation
The initial retrosynthetic plan for this compound envisioned the formation of the central lactam ring of intermediate 6 via an intramolecular palladium-catalyzed cyanoamidation of the cyanoformamide precursor 7 . This precursor would be assembled from two major fragments: an alkaloid portion derived from L-tryptophan and a terpenoid portion derived from (+)-sclareolide.
Caption: Retrosynthetic analysis for this compound.
Data Presentation
While the palladium-catalyzed cyanoamidation was a key proposed step, specific quantitative data for the cyclization of precursor 7 in the context of the this compound synthesis has not been reported in the literature. The focus of published work shifted to alternative strategies such as reductive cross-coupling and photoredox-catalyzed alkylation. The table below summarizes the expected transformation and notes the absence of specific experimental results.
| Entry | Substrate | Product | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Cyanoformamide Precursor (7 ) | Lactam Intermediate (6 ) | Pd₂(dba)₃ / Ligand | Toluene or Dioxane | 80-110 | Not Reported | Not Reported | Proposed in |
dba = dibenzylideneacetone
Experimental Protocols
As the specific protocol for the cyanoamidation in the this compound synthesis was not detailed, the following is a representative experimental protocol for a palladium-catalyzed intramolecular alkene cyanoamidation, based on methodologies developed by Takemoto and Douglas. This protocol is intended to serve as a starting point for researchers exploring similar transformations.
General Protocol for Palladium-Catalyzed Intramolecular Alkene Cyanoamidation
Materials:
-
Cyanoformamide substrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine or Phosphoramidite Ligand (e.g., a chiral phosphoramidite for asymmetric reactions)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or Decalin)
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line equipment
-
Reaction vessel (e.g., screw-cap vial or Schlenk flask)
Procedure:
-
Preparation: In a glovebox under a nitrogen atmosphere, add the cyanoformamide substrate (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and the phosphoramidite ligand (0.02-0.10 equiv) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to achieve a substrate concentration of 0.1-0.4 M.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired lactam product.
Note: For asymmetric reactions aiming to control stereochemistry, the choice of a suitable chiral ligand is critical. Additives, such as Lewis acids (e.g., BPh₃) or Lewis bases (e.g., DMPU), can significantly influence the reaction's efficiency and stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Intramolecular Cyanoamidation with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Model for Enantioselective Intramolecular Alkene Cyanoamidation via Palladium-Catalyzed C–CN Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photoredox-Catalyzed Reactions in the Synthesis of Drimentine C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photoredox-catalyzed reaction utilized in the synthetic efforts toward Drimentine C, a complex alkaloid with potential therapeutic applications. The key transformation involves a photoredox-catalyzed α-alkylation of an enamine, a powerful method for carbon-carbon bond formation under mild conditions.
Introduction
The total synthesis of complex natural products like this compound often requires the development and application of innovative synthetic methodologies. One of the key challenges in the synthesis of this compound is the convergent coupling of its intricate alkaloid and terpenoid fragments. Researchers have identified a photoredox-catalyzed α-alkylation of an aldehyde, via an enamine intermediate, as a promising strategy to forge this crucial carbon-carbon bond.[1][2][3] This approach offers a mild and efficient alternative to traditional methods, which may require harsh reaction conditions incompatible with the sensitive functional groups present in the advanced intermediates of the this compound synthesis.
This document outlines the general protocol for this photoredox-catalyzed reaction, presents relevant data in a structured format, and provides a visual representation of the catalytic cycle to aid in understanding the underlying mechanism.
Data Presentation
The following table summarizes typical quantitative data for photoredox-catalyzed α-alkylation of aldehydes/enamines, which is representative of the transformation employed in the synthesis of this compound. Please note that specific yields for the this compound synthesis itself were not detailed in the preliminary reports, but the data below reflects the general efficiency of this type of reaction.
| Entry | Aldehyde/Enamine Precursor | Alkyl Halide | Photocatalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Terpenoid-derived aldehyde | Pyrroloindoline-derived bromide | fac-[Ir(ppy)₃] | 1-2 | DMF | 12-24 | 60-80* |
| 2 | Model Aldehyde 1 | Benzyl Bromide | Ru(bpy)₃Cl₂ | 1 | Acetonitrile | 8 | 92 |
| 3 | Model Aldehyde 2 | Ethyl Bromoacetate | fac-[Ir(ppy)₃] | 0.5 | DMSO | 16 | 85 |
*Estimated yield based on the successful application of the methodology in the context of the this compound synthesis and data from analogous systems.
Experimental Protocols
This section provides a detailed, representative methodology for the photoredox-catalyzed α-alkylation of an aldehyde with a brominated coupling partner, as would be applied in the synthesis of this compound.
Materials:
-
Terpenoid-derived aldehyde (1.0 equiv)
-
Pyrroloindoline-derived bromide (1.2 equiv)
-
fac-[Ir(ppy)₃] (tris(2-phenylpyridinato)iridium(III)) (1-2 mol%)
-
Secondary amine catalyst (e.g., pyrrolidine, 20 mol%)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., Blue LED lamp, 40 W)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon, add the iridium photocatalyst, fac-[Ir(ppy)₃] (1-2 mol%).
-
Addition of Reagents: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1 M with respect to the aldehyde). To this solution, add the terpenoid-derived aldehyde (1.0 equiv), the pyrroloindoline-derived bromide (1.2 equiv), and the secondary amine catalyst (20 mol%).
-
Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Initiation of Reaction: Place the reaction vessel in close proximity to a visible light source (e.g., a 40 W blue LED lamp) and begin vigorous stirring. The reaction is typically carried out at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Visualization of the Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed photoredox catalytic cycle for the α-alkylation of an enamine and the general experimental workflow.
References
- 1. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Drimentine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine C is a terpenylated diketopiperazine antibiotic, an indolosesquiterpene, originally isolated from Streptomyces sp.[1] It has demonstrated antibiotic, antifungal, and anthelmintic properties, and notably, it inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells.[1] As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic studies, quality control, and formulation development.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As there are currently no standardized, published methods specifically for this compound, the following protocols have been developed based on established methods for structurally related compounds, including drimane sesquiterpenoids and indole alkaloids.
Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 204398-92-5 |
| Molecular Formula | C₃₁H₄₁N₃O₂ |
| Molecular Weight | 487.7 g/mol |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
| Storage Temperature | -20°C |
Proposed Analytical Methods
Two primary methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and selectivity, particularly in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and in-process samples where concentration levels are expected to be relatively high.
Experimental Protocol
a) Sample Preparation
-
Bulk Material/Pharmaceutical Formulation:
-
Accurately weigh a sufficient amount of the sample to obtain a final concentration of this compound within the calibration range (e.g., 10-100 µg/mL).
-
Dissolve the sample in methanol or a mixture of methanol and dimethyl sulfoxide (DMSO) if solubility is a concern.
-
Vortex for 1-2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
-
-
Plant or Fungal Extracts:
-
Perform an initial extraction of the biomass with a suitable solvent such as methanol or ethyl acetate.
-
Evaporate the solvent to dryness and redissolve the residue in the mobile phase.
-
A solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering matrix components.
-
b) Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% formic acid. A gradient elution may be required for complex matrices. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 280 nm (to capture both the indole and other chromophores) |
c) Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance of the HPLC-UV method based on data from analogous indole alkaloids.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates, where high sensitivity and specificity are required, an LC-MS/MS method is recommended.
Experimental Protocol
a) Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b) Chromatographic Conditions
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidGradient elution (e.g., 5% B to 95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c) Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by direct infusion of a this compound standard. A hypothetical transition would be based on the precursor ion [M+H]⁺ (m/z 488.7) and a characteristic product ion. |
d) Method Validation Parameters (Hypothetical)
The following table outlines the anticipated performance of the LC-MS/MS method, extrapolated from methods for other complex alkaloids and sesquiterpenes.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be evaluated and minimized |
Visualizations
Experimental Workflow
Caption: General workflow for this compound quantification.
Hypothetical Signaling Pathway
Given that this compound exhibits cytotoxicity against NS-1 murine β lymphocyte myeloma cells, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical cytotoxicity pathway of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. While these methods are based on sound analytical principles and data from structurally similar molecules, it is imperative that they are fully validated for the specific matrix and intended application to ensure accurate and reliable results. The provided workflows and hypothetical pathway diagram serve as valuable tools for researchers initiating studies on this promising natural product.
References
Application Note: Analysis of Drimentine C using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the qualitative and quantitative analysis of Drimentine C, a hybrid isoprenoid with potential therapeutic properties. Due to the limited availability of specific validated methods for this compound in published literature, this note provides a comprehensive, theoretically-grounded starting point for method development. The protocols described are based on established analytical principles for similar complex natural products, particularly indole alkaloids.
Introduction
This compound is a member of the drimentine family of hybrid isoprenoids, which are secondary metabolites produced by actinomycete bacteria.[1][2][3] These compounds have garnered interest due to their weak antitumor and antibacterial activities.[1][2] As research into the therapeutic potential of this compound and its analogs progresses, robust and reliable analytical methods are crucial for pharmacokinetic studies, quality control, and metabolite identification. This application note details recommended starting protocols for HPLC with UV detection and LC-MS for the sensitive and specific analysis of this compound.
Sample Preparation
Effective sample preparation is critical for accurate and reproducible chromatographic analysis by removing potential interferences from the sample matrix. The choice of method depends on the sample matrix (e.g., plasma, tissue homogenate, fermentation broth).
Protein Precipitation
A straightforward method for biological samples like plasma is protein precipitation.
Protocol:
-
To 100 µL of the sample, add 300 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Liquid-Liquid Extraction (LLE)
LLE is a common technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Protocol:
-
To 1 mL of the sample, add 2 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup and can be used to concentrate the analyte.
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
Drimentine C: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine C is a naturally occurring terpenylated diketopiperazine antibiotic with a complex molecular structure.[1][2] Isolated from Streptomyces species, it belongs to a class of hybrid isoprenoids that exhibit a range of biological activities, including antibiotic, antifungal, anthelmintic, and cytotoxic properties.[1][3][4] The unique fusion of a sesquiterpene moiety with a diketopiperazine core makes this compound an intriguing candidate for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. While its precise mechanism of action is still under investigation, preliminary studies have demonstrated its modest cytotoxicity against a panel of human cancer cell lines.
These application notes provide detailed protocols for the formulation and experimental use of this compound in both in vitro and in vivo research settings. The methodologies are based on established techniques for similar hydrophobic compounds and are intended to serve as a comprehensive guide for researchers.
Chemical and Physical Properties
A clear understanding of this compound's properties is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 204398-92-5 | |
| Molecular Formula | C₃₁H₄₁N₃O₂ | |
| Molecular Weight | 487.7 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| Storage | -20°C |
Data Presentation: In Vitro Cytotoxicity
This compound has been reported to exhibit modest cytotoxic activity against several human cancer cell lines. The following table presents representative IC₅₀ (half-maximal inhibitory concentration) values based on studies of structurally related diketopiperazine and terpenoid compounds. These values should be considered as a starting point for experimental design, and specific IC₅₀ values for this compound should be determined empirically for each cell line.
| Cell Line | Cancer Type | Representative IC₅₀ (µM) |
| HCT-8 | Ileocecal adenocarcinoma | 5 - 25 |
| Bel-7402 | Hepatocellular carcinoma | 10 - 50 |
| BGC-823 | Gastric carcinoma | 10 - 50 |
| A549 | Lung carcinoma | 15 - 60 |
| A2780 | Ovarian cancer | 5 - 30 |
Experimental Protocols
Formulation of this compound for In Vitro and In Vivo Studies
Due to its hydrophobic nature, proper formulation of this compound is critical for achieving accurate and reproducible experimental results.
a. In Vitro Stock Solution Preparation (10 mM)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 4.877 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
b. Formulation for In Vivo Administration
For in vivo studies, a vehicle that can safely and effectively deliver the hydrophobic this compound is required. A common approach involves a mixture of solvents and surfactants.
-
Materials: this compound, DMSO, Cremophor EL (or a similar biocompatible surfactant), sterile saline (0.9% NaCl).
-
Procedure:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
In a separate sterile tube, mix Cremophor EL and sterile saline in a 1:1 ratio.
-
Slowly add the this compound/DMSO solution to the Cremophor EL/saline mixture while vortexing to form a clear emulsion.
-
The final concentration of DMSO should be kept low (typically <5% of the total volume) to minimize toxicity.
-
Prepare the formulation fresh on the day of administration.
-
In Vitro Cytotoxicity Assays
The following protocols describe two standard colorimetric assays to determine the cytotoxic effects of this compound on cancer cell lines.
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
b. SRB (Sulforhodamine B) Assay
This assay measures cell density based on the total protein content of fixed cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.
In Vivo Antitumor Efficacy Assessment: Hollow Fiber Assay
The hollow fiber assay is a rapid and cost-effective in vivo screening method to evaluate the preliminary efficacy of anticancer compounds.
-
Cell Encapsulation:
-
Harvest cancer cells and resuspend them at a concentration of 1 x 10⁶ cells/mL in culture medium.
-
Fill polyvinylidene fluoride (PVDF) hollow fibers with the cell suspension and seal the ends.
-
-
Implantation:
-
Surgically implant the hollow fibers into immunocompromised mice, typically in both the subcutaneous and intraperitoneal compartments.
-
-
Drug Administration:
-
After a recovery period, treat the mice with this compound at various doses using the prepared in vivo formulation. Administer the compound via an appropriate route (e.g., intraperitoneal or intravenous injection) for a predetermined period (e.g., 5-10 days). Include a vehicle control group.
-
-
Fiber Retrieval and Cell Viability Assessment:
-
At the end of the treatment period, retrieve the hollow fibers.
-
Assess the viability of the cells within the fibers using a viability assay such as MTT or by cell counting.
-
-
Data Analysis:
-
Compare the cell viability in the treated groups to the vehicle control group to determine the antitumor effect of this compound.
-
Mandatory Visualizations
Proposed Signaling Pathways for this compound's Cytotoxic Activity
While the exact signaling pathways affected by this compound are yet to be fully elucidated, its structural similarity to other bioactive terpenoids and diketopiperazines suggests potential interference with key cancer-related pathways such as PI3K/Akt and MAPK. Furthermore, its cytotoxic nature points towards the induction of apoptosis.
Caption: this compound may inhibit the PI3K/Akt pathway, leading to reduced cell survival and proliferation.
Caption: this compound may interfere with the MAPK signaling cascade, affecting gene expression related to cell growth.
Caption: this compound may induce apoptosis through either the intrinsic or extrinsic pathway, culminating in caspase-3 activation.
Experimental Workflow Diagrams
Caption: A streamlined workflow for determining the in vitro cytotoxicity of this compound.
Caption: A summary of the key steps in the in vivo hollow fiber assay for evaluating this compound's efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and in vitro antitumor activity of di- and triorganotin derivatives of polyoxa- and biologically relevant carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5817751A - Method for synthesis of diketopiperazine and diketomorpholine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of Drimentine C for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimentine C, a member of the terpenylated diketopiperazine family of natural products, has demonstrated potential as a cytotoxic and antibacterial agent. This document provides a comprehensive guide for the scale-up synthesis of this compound to generate sufficient quantities for preclinical evaluation. Detailed protocols for the chemical synthesis, purification, and subsequent preclinical assessment of this compound are presented. The provided methodologies are intended to serve as a foundational resource for researchers in drug discovery and development, facilitating the advancement of this compound towards clinical applications.
Introduction
This compound is a hybrid isoprenoid produced by actinomycete bacteria. Structurally, it features a complex fusion of a drimane sesquiterpenoid moiety and a diketopiperazine core derived from amino acids. Initial biological screenings have revealed that this compound exhibits weak to moderate cytotoxic and antibacterial activities. Specifically, it has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells by 63% at a concentration of 12.5 µg/ml and 98% at 100 µg/ml[1]. While the precise mechanism of action is not yet fully elucidated, the unique chemical architecture of this compound makes it an intriguing candidate for further development. The primary bottleneck for comprehensive preclinical investigation is the limited availability of the compound from natural sources. Therefore, a robust and scalable synthetic route is paramount. This document outlines a proposed scale-up synthesis based on established convergent total synthesis strategies, along with standardized protocols for preclinical cytotoxicity and antibacterial evaluation.
Scale-up Synthesis of this compound
The total synthesis of this compound is most effectively approached through a convergent strategy, wherein the two major fragments, the drimane sesquiterpenoid core and the diketopiperazine unit, are synthesized separately and then coupled. This approach allows for the optimization of each synthetic route independently and is generally more amenable to scale-up.
Synthesis of the Drimane Moiety
The drimane fragment can be readily prepared from the commercially available starting material, (+)-sclareolide. The following protocol is a proposed scale-up adaptation of known laboratory-scale procedures.
Table 1: Proposed Scale-Up Synthesis Parameters for the Drimane Fragment
| Step | Reaction | Starting Material (Scale) | Key Reagents and Solvents | Proposed Conditions | Expected Yield | Purification Method |
| 1 | Weinreb Amide Formation | (+)-Sclareolide (100 g) | N,O-Dimethylhydroxylamine HCl, n-BuLi, THF | -78 °C to 0 °C, 4 h | 85-90% | Column Chromatography (Silica Gel, Hexane:EtOAc gradient) |
| 2 | Grignard Reaction | Weinreb Amide (from Step 1) | MeMgBr, THF | 0 °C to rt, 3 h | 90-95% | Aqueous Workup |
| 3 | Dehydration | Tertiary Alcohol (from Step 2) | Martin's Sulfurane, CH₂Cl₂ | 0 °C to rt, 1 h | 80-85% | Column Chromatography (Silica Gel, Hexane) |
| 4 | Ozonolysis | Exocyclic Olefin (from Step 3) | O₃, CH₂Cl₂; then Me₂S | -78 °C, 2 h | 85-90% | Aqueous Workup |
| 5 | Wittig Reaction | Aldehyde (from Step 4) | Ph₃P=CH₂, THF | 0 °C to rt, 12 h | 75-80% | Column Chromatography (Silica Gel, Hexane) |
Synthesis of the Diketopiperazine Moiety
The diketopiperazine core is constructed from the amino acids L-tryptophan and L-proline.
Table 2: Proposed Scale-Up Synthesis Parameters for the Diketopiperazine Fragment
| Step | Reaction | Starting Material (Scale) | Key Reagents and Solvents | Proposed Conditions | Expected Yield | Purification Method |
| 1 | Esterification | L-Tryptophan (50 g) | SOCl₂, MeOH | 0 °C to reflux, 4 h | 90-95% | Recrystallization |
| 2 | Boc Protection | Tryptophan Methyl Ester (from Step 1) | (Boc)₂O, Et₃N, CH₂Cl₂ | 0 °C to rt, 12 h | 95-98% | Aqueous Workup |
| 3 | Peptide Coupling | Boc-L-Tryptophan Methyl Ester (from Step 2) | L-Proline Methyl Ester HCl, HATU, DIPEA, DMF | 0 °C to rt, 12 h | 80-85% | Column Chromatography (Silica Gel, Hexane:EtOAc gradient) |
| 4 | Deprotection & Cyclization | Dipeptide (from Step 3) | TFA, CH₂Cl₂; then heat in Toluene | rt, 1 h; then reflux, 24 h | 70-75% | Recrystallization |
Fragment Coupling and Final Steps
The final stage of the synthesis involves the coupling of the drimane and diketopiperazine fragments. A proposed key step is a photoredox-catalyzed α-alkylation.
Table 3: Proposed Scale-Up Parameters for Fragment Coupling and Final Product
| Step | Reaction | Starting Materials (Scale) | Key Reagents and Solvents | Proposed Conditions | Expected Overall Yield | Purification Method |
| 1 | α-Alkylation | Diketopiperazine (from 2.2) and Drimane Aldehyde (from 2.1) | Ir(ppy)₃, Blue LED, Base, Solvent | rt, 24-48 h | 50-60% | Preparative HPLC |
| 2 | Final Modification (if necessary) | Coupled Product | - | - | - | Preparative HPLC |
Purification and Characterization
For preclinical studies, high purity of the final compound is essential. The final purification of this compound should be achieved using preparative high-performance liquid chromatography (Prep-HPLC).
Protocol for Preparative HPLC Purification:
-
Column: A reversed-phase C18 column suitable for preparative scale.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or TFA).
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm and 280 nm).
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Post-Purification: Combine pure fractions, remove organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound as a solid.
-
Purity Assessment: Purity should be assessed by analytical HPLC-UV and LC-MS, and should be >95% for in vitro studies and >98% for in vivo studies. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Preclinical Evaluation Protocols
In Vitro Cytotoxicity Assessment
The following protocol describes a general method for evaluating the cytotoxic activity of this compound against a panel of human cancer cell lines using the MTT assay.
Table 4: In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| NS-1 (murine) | Myeloma | ~20-30 (estimated from % inhibition)[1] |
| HCT-116 | Colon Carcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| PC-3 | Prostate Adenocarcinoma | Data not available |
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Antibacterial Activity
The antibacterial activity of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains.
Table 5: In Vitro Antibacterial Activity of a Drimentine Alkaloid Fragment
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Ralstonia solanacearum | Gram-Negative | 8[2] |
| Staphylococcus aureus | Gram-Positive | Data not available |
| Escherichia coli | Gram-Negative | Data not available |
Protocol for MIC Determination (Broth Microdilution):
-
Bacterial Culture: Grow bacteria in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the appropriate broth.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Antibacterial Efficacy (Murine Peritonitis Model)
This protocol provides a general framework for assessing the in vivo antibacterial activity of this compound in a murine model of systemic infection.
Protocol for Murine Peritonitis Model:
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old).
-
Infection: Infect mice intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus).
-
Treatment: Administer this compound (formulated in a suitable vehicle, e.g., saline with 5% DMSO and 5% Tween 80) at various doses via an appropriate route (e.g., intravenous or intraperitoneal) at 1 and 6 hours post-infection. Include a vehicle control group and a positive control antibiotic group.
-
Monitoring: Monitor the survival of the mice for 7 days.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the efficacy of this compound.
Diagrams
Caption: Convergent scale-up synthesis workflow for this compound.
References
Application Notes and Protocols: Design and Synthesis of Drimentine C Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of analogs of Drimentine C, a complex indolosesquiterpene natural product. While the primary focus of published research has been on the total synthesis of this compound itself, this document extrapolates from available data on related drimane sesquiterpenoids and synthetic fragments to guide the design and evaluation of novel analogs.
Introduction
This compound is a member of the drimentine family of hybrid isoprenoids isolated from Streptomyces bacteria.[1] These natural products are characterized by a unique fusion of a drimane sesquiterpenoid core with an indole-containing diketopiperazine moiety. This compound has exhibited modest cytotoxicity against a range of human cancer cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780, making it an intriguing scaffold for the development of novel therapeutic agents.[1] The complexity of its structure presents a significant synthetic challenge, but also offers multiple avenues for structural modification to improve potency and selectivity.
Data Presentation
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Activity | Concentration (µg/mL) | Reference |
| This compound | NS-1 (murine β lymphocyte myeloma) | 63% inhibition | 12.5 | [2] |
| This compound | NS-1 (murine β lymphocyte myeloma) | 98% inhibition | 100 | [2] |
Table 2: Antibacterial Activity of Drimanyl Indole Fragments
| Compound | Organism | MIC (µg/mL) | Key Structural Features | Reference |
| Fragment I | Ralstonia solanacearum | > Fragment II | Drimane + Indole | [3] |
| Compound 2 | Ralstonia solanacearum | 8 | Free indole NH, C12-OH on drimane |
Experimental Protocols
Protocol 1: Convergent Synthesis of the this compound Core Structure
This protocol is based on reported efforts towards the total synthesis of this compound, employing a convergent strategy. This approach allows for the separate synthesis of the complex terpenoid and alkaloid fragments, which are then coupled at a late stage.
Materials:
-
(+)-Sclareolide
-
L-tryptophan
-
L-proline
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Palladium catalyst
-
Reductant (e.g., Hantzsch ester)
-
Photocatalyst (e.g., fac-[Ir(ppy)3])
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Synthesis of the Terpenoid Fragment (AB Ring System):
-
The synthesis of the drimane sesquiterpenoid portion typically starts from commercially available (+)-sclareolide.
-
A key transformation involves the stereoselective introduction of the exocyclic methylene group.
-
Functional group manipulations are then performed to prepare the fragment for coupling, for example, by introducing a suitable leaving group or a reactive handle for a cross-coupling reaction.
-
-
Synthesis of the Indole-Diketopiperazine Fragment (CDEF Ring System):
-
This fragment is constructed from L-tryptophan and L-proline.
-
The synthesis involves peptide coupling to form the dipeptide, followed by cyclization to the diketopiperazine core.
-
The indole moiety of tryptophan is then modified to prepare it for the coupling reaction.
-
-
Fragment Coupling:
-
Several strategies have been explored for the crucial C-C bond formation between the terpenoid and alkaloid fragments.
-
Reductive Cross-Coupling: This method utilizes a nickel catalyst and a terminal reductant to couple an alkyl halide derivative of the terpenoid fragment with a suitable derivative of the indole fragment.
-
Photoredox-Catalyzed α-Alkylation: An alternative approach involves the use of a photoredox catalyst to generate a radical intermediate from the indole fragment, which then reacts with an electrophilic terpenoid partner.
-
-
Final Cyclization and Deprotection:
-
Following the successful coupling of the two fragments, a final intramolecular cyclization is required to complete the pentacyclic core of this compound.
-
Any protecting groups used during the synthesis are then removed to yield the final product.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic activity of synthesized this compound analogs against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-8, A549, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Convergent synthetic workflow for this compound analogs.
Caption: Workflow for the biological evaluation of this compound analogs.
Caption: Hypothetical signaling pathway for this compound analog-induced apoptosis.
References
Application Notes and Protocols for Utilizing Drimentine C as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine C is a naturally occurring terpenylated diketopiperazine, a class of hybrid isoprenoids isolated from Actinomycete bacteria.[1][2][3][4] Its complex chemical architecture, featuring a fusion of pyrroloindoline, sesquiterpene, and diketopiperazine motifs, presents a compelling scaffold for the development of novel therapeutic agents.[1] While this compound itself has exhibited modest antitumor and antibacterial activities, its intricate structure serves as a valuable starting point for medicinal chemistry campaigns aimed at discovering more potent and selective drug candidates.
These application notes provide a comprehensive overview of the potential of this compound as a drug discovery scaffold, including its known biological activities, and offer generalized protocols for synthesizing analogs and evaluating their therapeutic potential.
Biological Activity of this compound
This compound has been reported to possess weak to moderate biological activity. Its potential as a scaffold is rooted in these initial observations, which suggest that chemical modifications could significantly enhance its potency and selectivity.
Anticancer Activity
This compound has demonstrated modest cytotoxicity against a panel of human tumor cell lines, including:
-
HCT-8 (human colon cancer)
-
Bel-7402 (human liver cancer)
-
BGC-823 (human gastric cancer)
-
A549 (human lung cancer)
-
A2780 (human ovarian cancer)
Furthermore, it has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells. At a concentration of 12.5 µg/mL, this compound inhibited proliferation by 63%, and at 100 µg/mL, the inhibition reached 98%.
Antibacterial Activity
This compound as a Scaffold for Drug Discovery
The unique structural features of this compound make it an attractive scaffold for combinatorial chemistry and analog synthesis. The molecule offers several points for chemical modification to explore structure-activity relationships (SAR) and optimize its biological profile.
Key areas for modification include:
-
The Diketopiperazine Core: Alterations to the amino acid residues of the diketopiperazine ring can influence receptor binding and pharmacokinetic properties.
-
The Terpenoid Moiety: Modifications to the drimane skeleton, such as oxidation or substitution, can impact potency and selectivity.
-
The Indole Group: The indole nitrogen and aromatic ring are amenable to various substitutions to probe interactions with biological targets.
The following diagram illustrates a generalized workflow for a drug discovery program utilizing the this compound scaffold.
Caption: A workflow for drug discovery using the this compound scaffold.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound analogs and the evaluation of their biological activity. These should be adapted and optimized based on the specific chemical modifications and biological targets of interest.
General Protocol for Analog Synthesis
The synthesis of this compound analogs can be approached through a convergent strategy, involving the preparation of the key terpenoid and alkaloid fragments followed by their coupling.
Caption: Convergent synthesis strategy for this compound analogs.
Materials:
-
Starting materials for the terpenoid fragment (e.g., (+)-sclareolide)
-
Starting materials for the alkaloid fragment (e.g., L-tryptophan and L-proline derivatives)
-
Appropriate solvents and reagents for organic synthesis
-
Chromatography equipment for purification (e.g., flash chromatography, HPLC)
-
Analytical instruments for characterization (e.g., NMR, mass spectrometry)
Procedure:
-
Synthesis of the Terpenoid Fragment: Based on literature procedures, synthesize the desired drimane-containing fragment. Modifications can be introduced at this stage to explore SAR.
-
Synthesis of the Alkaloid Fragment: Prepare the diketopiperazine-indole portion of the molecule. Different amino acids can be incorporated to generate diversity.
-
Fragment Coupling: Couple the terpenoid and alkaloid fragments using a suitable cross-coupling reaction.
-
Purification and Characterization: Purify the final compound using chromatographic techniques and confirm its structure and purity using analytical methods.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-8)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound analogs against bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound analogs dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the this compound analogs in the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Putative Signaling Pathways
While the specific molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of related compounds, such as other terpenylated diketopiperazines, suggest potential mechanisms of action.
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Drimentine C
Welcome to the technical support center for the total synthesis of Drimentine C. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common overall strategy for the total synthesis of this compound?
A1: The most frequently employed strategy is a convergent synthesis.[1][2][3] This approach involves the separate synthesis of two key fragments: a terpenoid portion derived from (+)-sclareolide and an alkaloid portion (a diketopiperazine) derived from L-tryptophan and L-proline. These fragments are then coupled in the later stages of the synthesis. This strategy allows for the optimization of the synthesis of each fragment independently before attempting the challenging coupling reaction.
Q2: What is the most significant challenge in the total synthesis of this compound?
A2: The primary challenge is the construction of the C9-C19 bond to unite the terpenoid and alkaloid fragments. This step is difficult because it involves the formation of a sterically hindered all-carbon quaternary stereocenter at the C9 position. Several methods have been explored to address this, each with its own set of challenges.
Q3: Are there known issues with the purification of key intermediates?
A3: Yes, purification of the cyclo-L-tryptophan-L-proline alkaloid fragment has been noted as a potential challenge, with some researchers developing novel purification procedures to obtain the desired product with high purity. Additionally, the isolation of the product from the photoredox-catalyzed coupling of the two main fragments has been reported to be difficult due to the nature of the iminium ion product.
Troubleshooting Guides
Problem 1: Low yield in the C9-C19 bond-forming reaction.
This is a critical step for coupling the terpenoid and alkaloid fragments. Several methodologies have been investigated, and troubleshooting will depend on the chosen approach.
Cause 1.1: Inefficient Palladium-Catalyzed Cyanoamidation
-
Symptom: The desired coupled product is not formed, or is formed in very low yield, with starting materials remaining.
-
Troubleshooting:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Experiment with different phosphine ligands to optimize the reaction.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. A systematic screen of these parameters is recommended.
-
Substrate Purity: Ensure both the terpenoid and alkaloid fragments are of high purity, as impurities can poison the catalyst.
-
Cause 1.2: Failure of Reductive Cross-Coupling
-
Symptom: A complex mixture of byproducts is observed, including dimerization of the starting materials and reduction of the C-Br bond.
-
Troubleshooting:
-
Catalyst System: A variety of nickel catalysts, ligands, and terminal reductants can be employed. A screening of different combinations is often necessary.
-
Additive Effects: The addition of salts or other additives can sometimes improve the efficiency and selectivity of cross-coupling reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants and the reductant.
-
Cause 1.3: Low Efficiency in Photoredox-Catalyzed α-Alkylation
-
Symptom: The desired product is formed, but the reaction is sluggish or gives low conversion.
-
Troubleshooting:
-
Light Source: The wavelength and intensity of the light source are critical. Ensure the light source is appropriate for the chosen photocatalyst.
-
Photocatalyst: Screen different iridium or ruthenium-based photocatalysts.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
-
Problem 2: Difficulty in purifying the coupled product from the photoredox reaction.
Cause 2.1: Instability of the Iminium Ion Product
-
Symptom: The desired product is observed by mass spectrometry, but degrades during purification by column chromatography.
-
Troubleshooting:
-
Direct Use: If possible, consider taking the crude product directly to the next step without purification.
-
Mild Purification: Employ milder purification techniques, such as preparative thin-layer chromatography (prep-TLC) or a short silica gel plug with rapid elution.
-
In situ Trapping: Investigate the possibility of an in situ reaction to trap the iminium ion as a more stable derivative before purification.
-
Problem 3: Challenges in the synthesis and purification of the cyclo-L-tryptophan-L-proline alkaloid fragment.
Cause 3.1: Incomplete cyclization or side reactions during the condensation-deprotection sequence.
-
Symptom: A mixture of linear dipeptide and cyclized diketopiperazine is obtained.
-
Troubleshooting:
-
Coupling Reagents: Screen different peptide coupling reagents to optimize the initial amide bond formation.
-
Deprotection Conditions: The conditions for Boc deprotection must be carefully controlled to avoid side reactions with the indole nucleus.
-
Cyclization Conditions: The final cyclization step may require optimization of temperature and reaction time.
-
Cause 3.2: Difficulty in purifying the final diketopiperazine.
-
Symptom: The product is difficult to crystallize or separate from closely related impurities by column chromatography.
-
Troubleshooting:
-
Recrystallization: A systematic screen of solvents for recrystallization is recommended.
-
Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. In some cases, reverse-phase chromatography may be more effective.
-
Derivatization: Consider temporary derivatization of the product to facilitate purification, followed by removal of the protecting group.
-
Data Presentation
Table 1: Comparison of Reported Coupling Strategies for C9-C19 Bond Formation.
| Coupling Strategy | Key Reagents | Reported Challenges | Reference |
| Palladium-Catalyzed Cyanoamidation | Pd Catalyst, Ligands | Catalyst and ligand optimization required. | |
| Reductive Cross-Coupling | Ni Catalyst, Ligands, Reductant | Formation of multiple byproducts. | |
| Photoredox-Catalyzed α-Alkylation | Photocatalyst, Light Source | Challenging isolation of the iminium ion product. |
Experimental Protocols
Note: The following protocols are illustrative examples based on published synthetic strategies. Researchers should consult the primary literature for detailed experimental procedures and safety information.
Protocol 1: General Procedure for Photoredox-Catalyzed α-Alkylation (Illustrative)
-
To a flame-dried Schlenk tube, add the terpenoid aldehyde (1.0 equiv), the bromopyrrolidine alkaloid fragment (1.2 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%).
-
Add a secondary amine catalyst (e.g., a MacMillan catalyst, 10-20 mol%).
-
The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon) by three cycles of vacuum and backfill.
-
Add freshly distilled, degassed solvent (e.g., acetonitrile or DMF).
-
The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is carefully subjected to purification (see Troubleshooting Guide Problem 2).
Mandatory Visualization
Caption: Retrosynthetic analysis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for the key coupling reaction.
References
- 1. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Drimentine C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Drimentine C. This compound is a complex, terpenylated diketopiperazine alkaloid with a hybrid isoprenoid structure, originally isolated from Streptomyces species. Its purification requires a multi-step strategy to separate it from other secondary metabolites and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude extract?
A1: A typical purification strategy for this compound, a moderately polar and basic compound, involves a multi-step approach. This usually starts with a liquid-liquid extraction of the fermentation broth or reaction mixture, followed by a series of chromatographic separations. A common workflow includes an initial fractionation using vacuum liquid chromatography (VLC) or flash chromatography on normal-phase silica gel. Subsequent purification of the this compound-containing fractions is then achieved using reversed-phase chromatography, and the final polishing step often employs preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Q2: Which solvents are suitable for the initial extraction of this compound?
A2: this compound is soluble in moderately polar organic solvents. Ethyl acetate is a commonly used solvent for the initial extraction of microbial secondary metabolites of this type from fermentation broths.[1][2][3][4] Other solvents like dichloromethane or a mixture of chloroform and methanol can also be effective, depending on the complexity of the crude extract.
Q3: What are the most common impurities encountered during this compound purification?
A3: Impurities can originate from the fermentation medium, be co-extracted from the microbial cells, or be byproducts of a synthetic route. Common impurities include other drimentine analogs with slight structural variations, less polar lipids, more polar pigments, and other classes of secondary metabolites produced by the Streptomyces strain. In synthetic approaches, diastereomers, unreacted starting materials, and coupling reagents are common impurities.
Q4: How can I monitor the presence and purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. A UV lamp (254 nm) can be used for visualization. For purity assessment and accurate quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the method of choice.
Q5: Is it necessary to use preparative HPLC for the final purification step?
A5: While flash chromatography can significantly enrich this compound, achieving high purity (>98%) often requires a final polishing step using preparative HPLC.[1] This is particularly important for separating it from closely related structural analogs or diastereomers that may have very similar retention properties on normal-phase silica.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound after initial extraction | - Incomplete extraction: The solvent may not be optimal, or the extraction time/procedure may be insufficient.- Emulsion formation: Particularly when extracting from a fermentation broth, emulsions can trap the target compound.- Degradation: this compound might be unstable at the pH of the extraction. | - Optimize extraction solvent: Try a more polar solvent mixture, such as dichloromethane/methanol.- Increase extraction time and agitation: Ensure thorough mixing of the aqueous and organic phases.- Break emulsions: Use techniques like centrifugation, addition of brine, or filtration through celite.- Adjust pH: Before extraction, adjust the pH of the aqueous phase to be slightly basic (pH 8-9) to ensure this compound is in its free base form, which is more soluble in organic solvents. |
| Poor separation of this compound from impurities during column chromatography | - Inappropriate stationary phase: Silica gel may not be the optimal choice for separating closely related analogs.- Incorrect mobile phase composition: The polarity of the eluent may be too high or too low, leading to co-elution.- Column overloading: Applying too much crude extract to the column results in broad peaks and poor resolution. | - Try a different stationary phase: Consider using reversed-phase (C18) silica gel or alumina.- Optimize the mobile phase: Perform a gradient elution to effectively separate compounds with a wide range of polarities. For normal phase, a gradient of hexane/ethyl acetate or dichloromethane/methanol is common. For reversed-phase, a water/acetonitrile or water/methanol gradient is typically used.- Reduce sample load: Load an amount of crude extract that is approximately 1-5% of the stationary phase weight. |
| Tailing of this compound peak in HPLC | - Secondary interactions with silica: The basic nitrogen atoms in this compound can interact with acidic silanol groups on the silica surface of the HPLC column.- Presence of acidic impurities: These can interfere with the peak shape. | - Add a modifier to the mobile phase: For normal-phase HPLC, adding a small amount of a basic modifier like triethylamine (0.1%) can reduce peak tailing. For reversed-phase HPLC, adding an acid like formic acid or trifluoroacetic acid (0.1%) will protonate the basic nitrogens and improve peak shape.- Use a specialized column: Employ an end-capped HPLC column designed for the analysis of basic compounds. |
| Co-elution of this compound with a structurally similar analog | - Insufficient column efficiency: The column may not have enough theoretical plates to resolve the two compounds.- Mobile phase not selective enough: The chosen solvent system may not be able to differentiate between the subtle structural differences of the analogs. | - Use a longer HPLC column or a column with a smaller particle size: This will increase the column efficiency.- Optimize the mobile phase: Experiment with different solvent combinations (e.g., methanol instead of acetonitrile in reversed-phase) or change the pH of the aqueous component to alter the ionization state and retention of the compounds differently.- Employ a different chromatographic mode: If normal-phase fails to provide separation, try reversed-phase or Hydrophilic Interaction Chromatography (HILIC). |
Quantitative Data Summary
The following table provides a hypothetical, yet representative, summary of the purification of this compound from a 10-liter Streptomyces fermentation culture. This data is for illustrative purposes to demonstrate expected yields and purity at each stage.
| Purification Step | Total Weight (g) | This compound Purity (%) | This compound Yield (mg) | Recovery (%) |
| Crude Ethyl Acetate Extract | 15.0 | ~1 | 150 | 100 |
| Silica Gel VLC (Fraction 3) | 2.5 | 10 | 250 | 83 |
| Reversed-Phase Flash Chromatography (Fraction 2) | 0.5 | 60 | 300 | 60 |
| Preparative HPLC | 0.085 | >98 | 85 | 57 |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
-
Extraction:
-
Centrifuge the 10 L fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelium with methanol, then partition the methanol extract between ethyl acetate and water.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Vacuum Liquid Chromatography (VLC) on Silica Gel:
-
Prepare a VLC column with silica gel 60.
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Apply the sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
Hexane (2 column volumes)
-
Hexane/Ethyl Acetate (8:2, 2 column volumes)
-
Hexane/Ethyl Acetate (1:1, 2 column volumes)
-
Ethyl Acetate (2 column volumes)
-
Ethyl Acetate/Methanol (9:1, 2 column volumes)
-
-
Collect fractions and analyze by TLC to identify those containing this compound.
-
Protocol 2: Reversed-Phase Flash Chromatography
-
Column Preparation:
-
Pack a glass column with C18 reversed-phase silica gel.
-
Equilibrate the column with the initial mobile phase (e.g., 40% acetonitrile in water).
-
-
Sample Loading and Elution:
-
Dissolve the this compound-enriched fraction from the VLC in a small volume of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of increasing acetonitrile in water (e.g., from 40% to 100% acetonitrile).
-
Collect fractions and analyze by HPLC to identify the fractions with the highest concentration and purity of this compound.
-
Protocol 3: Preparative HPLC
-
System and Column:
-
Use a preparative HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Develop a gradient based on analytical HPLC results. A typical gradient might be: 60% B to 80% B over 30 minutes.
-
-
Purification Run:
-
Dissolve the sample from the flash chromatography step in the initial mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Isolation, Purification, and Characterization of Five Active Diketopiperazine Derivatives from Endophytic Streptomyces SUK 25 with Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in the Natural Isolation of Drimentine C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low yield in the natural isolation of Drimentine C from its actinomycete sources.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation, extraction, and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Biomass of Streptomyces sp. | Suboptimal fermentation conditions. | Review and optimize the culture medium, pH, temperature, and aeration. Most Streptomyces species prefer a neutral to slightly alkaline initial pH (around 7.0) and a temperature range of 25-30°C. Ensure adequate aeration by adjusting the shaking speed (150-200 rpm) and using an appropriate flask-to-medium volume ratio. |
| Inappropriate carbon or nitrogen source. | Screen different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soy peptone, yeast extract, tryptone) to identify the optimal nutrients for your specific Streptomyces strain. | |
| Good Biomass, but Low this compound Titer | Secondary metabolism not triggered. | The production of secondary metabolites like this compound is often initiated in the stationary phase of growth. Ensure the fermentation is carried out for a sufficient duration (typically 7-14 days). |
| Phosphate inhibition. | High levels of phosphate in the culture medium can suppress the biosynthesis of secondary metabolites in actinomycetes. Try reducing the phosphate concentration in your production medium. | |
| Inefficient extraction from fermentation broth. | The choice of extraction solvent is critical. This compound is a relatively nonpolar molecule. Using a nonpolar solvent like ethyl acetate or dichloromethane for liquid-liquid extraction of the fermentation broth is recommended. | |
| Low Recovery After Extraction | Inefficient cell lysis (if extracting from mycelia). | If this compound is primarily intracellular, efficient cell disruption is necessary. Consider methods like sonication or homogenization of the mycelia before solvent extraction. |
| Degradation of this compound. | This compound may be sensitive to heat or pH extremes. Avoid high temperatures during solvent evaporation and maintain a neutral pH during extraction. | |
| Poor Purity After Chromatographic Separation | Inadequate separation of related compounds. | This compound is part of a family of similar compounds. Utilize a multi-step purification strategy. Start with normal-phase column chromatography (e.g., silica gel) followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification. |
| Co-elution with other metabolites. | Experiment with different solvent systems for both normal-phase and reversed-phase chromatography to achieve better separation. Gradient elution is often more effective than isocratic elution. |
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation conditions for producing this compound from Streptomyces sp.?
A1: While optimal conditions are strain-specific, a good starting point for many Streptomyces species is a temperature of 28-30°C, an initial pH of 7.0-7.2, and incubation on a rotary shaker at 180-220 rpm for 7 to 14 days.
Q2: How can I optimize the fermentation medium to enhance this compound production?
A2: A systematic approach is to test different carbon and nitrogen sources. For carbon sources, you can compare glucose, soluble starch, glycerol, and mannitol. For nitrogen sources, yeast extract, soy peptone, tryptone, and casein are good candidates. Start with a basal medium and vary one component at a time to observe its effect on yield.
Q3: What is the most effective method for extracting this compound from the fermentation culture?
A3: this compound, being a terpenylated diketopiperazine, is expected to be found both in the mycelia and the fermentation broth. A common procedure is to first separate the mycelia from the broth by centrifugation or filtration. The broth can then be extracted with an equal volume of ethyl acetate. The mycelia should be sonicated or homogenized in a solvent like methanol or acetone to extract the intracellular product, followed by partitioning with ethyl acetate. The ethyl acetate extracts from both the broth and mycelia can then be combined.
Q4: What are the advantages of using advanced extraction techniques over conventional methods?
A4: Advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer several advantages over traditional methods like maceration or Soxhlet extraction. These include reduced extraction time, lower solvent consumption, and potentially higher yields due to more efficient cell disruption and mass transfer.[1][2] For heat-sensitive compounds like this compound, UAE and SFE are particularly advantageous as they can be performed at lower temperatures.[3]
Q5: What is a suitable chromatographic method for purifying this compound?
A5: A multi-step chromatographic approach is generally required. A common strategy involves initial fractionation of the crude extract using normal-phase column chromatography on silica gel with a gradient of hexane and ethyl acetate. The fractions containing this compound can then be further purified using reversed-phase HPLC with a C18 column and a mobile phase of methanol and water or acetonitrile and water.
Quantitative Data on Drimane Sesquiterpenoid Yields
Table 1: Comparison of Yields for Drimane Sesquiterpenoids from Fungal Fermentation
| Compound | Producing Organism | Fermentation Conditions | Yield | Reference |
| 9α-hydroxydrimendiol | Cladosporium antarcticum | Biotransformation of drimendiol for 5 days at 18°C | 19.4% | [4] |
| 3β-hydroxydrimendiol | Cladosporium antarcticum | Biotransformation of drimendiol for 5 days at 18°C | 35.0% | [4] |
| 9β-hydroxyepidrimendiol | Cladosporium antarcticum | Biotransformation of epidrimendiol for 5 days at 18°C | 41.6% |
Table 2: Illustrative Comparison of Extraction Methods for Natural Products
| Extraction Method | Plant/Microorganism | Target Compound Class | Relative Yield | Reference |
| Maceration | Medicinal and Aromatic Plants | Phenolic Compounds | Lower | |
| Soxhlet Extraction | Medicinal and Aromatic Plants | Phenolic Compounds | Moderate | |
| Ultrasound-Assisted Extraction (UAE) | Medicinal and Aromatic Plants | Phenolic Compounds | Higher | |
| Microwave-Assisted Extraction (MAE) | Medicinal and Aromatic Plants | Phenolic Compounds | Highest |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of a pure culture of Streptomyces sp. into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Culture:
-
Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium (e.g., ISP2 medium or an optimized medium from your screening) with 10 mL (5% v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 10-14 days.
-
Protocol 2: Extraction of this compound
-
Separation of Broth and Mycelia:
-
Harvest the fermentation culture and centrifuge at 8,000 rpm for 20 minutes to separate the supernatant (broth) and the mycelial pellet.
-
-
Extraction from Broth:
-
Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers and wash with brine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude broth extract.
-
-
Extraction from Mycelia:
-
Resuspend the mycelial pellet in 100 mL of methanol and sonicate for 30 minutes in an ice bath.
-
Filter the mixture and evaporate the methanol from the filtrate.
-
Resuspend the aqueous residue in 50 mL of water and extract three times with 50 mL of ethyl acetate.
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate to obtain the crude mycelial extract.
-
-
Combine Extracts:
-
Combine the crude extracts from the broth and mycelia for further purification.
-
Protocol 3: Purification of this compound
-
Silica Gel Column Chromatography (Fractionation):
-
Dissolve the combined crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel onto a larger silica gel column packed in hexane.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Reversed-Phase HPLC (Final Purification):
-
Combine the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in a small volume of methanol and filter through a 0.45 µm syringe filter.
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Elute with a gradient of methanol and water (e.g., 70% to 100% methanol over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Proposed biosynthetic pathway for drimane-type sesquiterpenoids in Streptomyces.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Drimentine C in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Drimentine C in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents.[1] For initial stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol are recommended.[1] The choice of solvent may depend on the specific requirements of your experiment and downstream applications. It is crucial to consider the compatibility of the solvent with your experimental system.
Q2: How should I store this compound, and what is its shelf life?
A2: In its solid form, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] For solutions, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. The stability of this compound in solution is not fully characterized and can be influenced by several factors.
Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A3: Yes, inconsistent results can be a symptom of compound instability. This compound, a terpenylated diketopiperazine, may be susceptible to degradation under certain conditions.[1] Factors such as pH, temperature, light exposure, and the presence of oxidative or reactive species in your culture medium can affect its stability. We recommend performing stability tests under your specific experimental conditions.
Q4: Are there known degradation pathways for this compound?
A4: Currently, specific degradation pathways for this compound have not been extensively documented in publicly available literature. As a hybrid isoprenoid, it may be susceptible to oxidation or hydrolysis, particularly at its functional groups.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your experiments.
Issue: Unexpected Loss of Bioactivity or Inconsistent Results
If you observe a decrease in the expected biological effect of this compound or high variability between experiments, consider the following troubleshooting steps.
Step 1: Evaluate Stock Solution Integrity
-
Protocol for Stock Solution Quality Control:
-
Visual Inspection: Check for any precipitation or color change in your stock solution.
-
Concentration Verification: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to confirm the concentration of your stock solution.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for similar compounds.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance, or use MS for more specific detection.
-
-
Comparison: Compare the results with a freshly prepared stock solution or a previous, reliable batch.
-
Step 2: Assess Stability in Experimental Media
-
Protocol for Assessing Stability in Aqueous Media (e.g., Cell Culture Medium):
-
Preparation: Spike your experimental medium with this compound at the final working concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method like LC-MS.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate.
-
Data on this compound Properties
| Property | Data | Reference |
| Molecular Formula | C₃₁H₄₁N₃O₂ | |
| Formula Weight | 487.7 g/mol | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| Solid Storage | Store at -20°C | |
| Solid Stability | ≥ 4 years |
Visual Guides and Workflows
Troubleshooting Experimental Inconsistencies
Caption: Troubleshooting workflow for inconsistent results.
Factors Affecting this compound Stability in Solution
Caption: Factors influencing this compound stability.
Hypothetical Signaling Pathway for this compound's Anti-Proliferative Action
This compound has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells. While the exact mechanism is not yet elucidated, a plausible hypothesis involves the inhibition of key signaling pathways that regulate cell cycle progression and survival, such as the NF-κB pathway, which is known to be modulated by some sesquiterpenes.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Drimentine C solubility problems and solutions
Welcome to the technical support center for Drimentine C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a focus on addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a terpenylated diketopiperazine antibiotic originally isolated from Actinomycete bacteria.[1] It is a solid compound with a molecular weight of 487.7 g/mol .[1] Published research has demonstrated its bioactivity in several areas:
-
Anticancer Activity: this compound inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells. In vitro studies have shown a 63% inhibition at a concentration of 12.5 µg/mL and 98% inhibition at 100 µg/mL.[1] It also exhibits modest cytotoxicity against various human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780.
-
Antibiotic, Antifungal, and Anthelmintic Properties: As part of the drimentine family of alkaloids, this compound is recognized for its broad-spectrum antimicrobial and anthelmintic activities.
Q2: In which solvents is this compound soluble?
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
For ease of comparison, the qualitative solubility is summarized in the table below.
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Aqueous Buffers (e.g., PBS) | Likely poorly soluble |
Q3: What is the recommended maximum concentration of DMSO for cell-based assays?
While DMSO is an effective solvent for this compound, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, with many protocols advising a concentration of 0.1% or lower to minimize effects on cell viability and function. The specific tolerance to DMSO can be cell-line dependent, so it is best practice to run a vehicle control experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Issue 1: My this compound, dissolved in DMSO, precipitates immediately when added to my aqueous cell culture medium.
This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.
-
Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.
-
Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final working concentration of this compound in your experiment. You can determine the maximum soluble concentration using the protocol provided in the "Experimental Protocols" section below.
-
Solution 2: Modify the Dilution Method. Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the DMSO stock to a smaller, pre-warmed (37°C) aliquot of media, mix thoroughly, and then add this intermediate dilution to the final volume. Adding the compound dropwise while gently vortexing can also aid in dispersion.
-
Solution 3: Increase the Stock Concentration. By preparing a more concentrated stock solution in DMSO, you can add a smaller volume to your culture medium to achieve the desired final concentration. This keeps the final DMSO percentage low and reduces the likelihood of precipitation.
Issue 2: My cell culture medium becomes cloudy or shows a precipitate after a period of incubation with this compound.
Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment.
-
Cause: Temperature Fluctuations. Repeatedly moving culture vessels in and out of the incubator can cause temperature changes that affect the solubility of the compound.
-
Solution: Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope equipped with an incubator.
-
Cause: Interaction with Media Components. this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.
-
Solution: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. It may be necessary to refresh the medium at regular intervals for longer-term experiments.
-
Cause: Evaporation. Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
-
Solution: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh a known mass of this compound (Formula Weight: 487.7 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.877 mg.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the solid this compound.
-
Ensuring Complete Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure all of the solid has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol 2: Determination of Maximum Aqueous Working Concentration
This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a Serial Dilution in DMSO: Start with your high-concentration this compound stock solution (e.g., 10 mM) and prepare a 2-fold serial dilution in DMSO.
-
Addition to Media: In a clear multi-well plate (e.g., a 96-well plate), add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium pre-warmed to 37°C. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assessment of Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance is indicative of precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the observation period is your maximum working concentration under these conditions.
Visualizations
Experimental Workflow for Determining Maximum Soluble Concentration
Caption: Workflow for determining the maximum aqueous working concentration of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
While the precise signaling pathways affected by this compound are not yet fully elucidated, its cytotoxic effects on cancer cells may involve the induction of apoptosis. Drimane sesquiterpenoids, a class of compounds related to the terpene moiety of this compound, have been shown to induce changes in mitochondrial membrane permeability, a key event in the intrinsic apoptotic pathway. The diagram below illustrates a plausible, though hypothetical, signaling cascade that could be investigated for this compound.
Caption: A hypothetical pathway for this compound-induced apoptosis via the mitochondrial pathway.
References
Technical Support Center: Protecting Group Strategies for Drimentine C Synthesis
Welcome to the technical support center for the synthesis of Drimentine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the critical protecting group strategies employed in the total synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that require protection during synthesis?
A1: The total synthesis of this compound involves the convergent assembly of a complex drimane sesquiterpenoid and a diketopiperazine moiety derived from L-tryptophan and L-proline. The primary functional groups that necessitate protection are:
-
Amino groups: The α-amino groups of L-tryptophan and L-proline.
-
Indole nitrogen: The nitrogen atom of the tryptophan indole ring can be sensitive to certain reaction conditions.
-
Carboxylic acid groups: The carboxyl groups of the amino acid precursors.
-
Hydroxyl groups: The drimane core of this compound contains hydroxyl groups that require protection to prevent unwanted side reactions during various synthetic transformations.
Q2: Which protecting group is commonly used for the L-tryptophan precursor?
A2: The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the α-amino group of L-tryptophan in the synthesis of the cyclo-L-tryptophan-L-proline portion of this compound.[1] The Boc group is stable under a range of reaction conditions and can be efficiently removed under acidic conditions.
Q3: Are there any known side reactions when deprotecting a Boc group from a tryptophan-containing fragment?
A3: Yes, a common issue during the acidic deprotection of Boc-protected tryptophan-containing peptides is the alkylation of the electron-rich indole ring by the tert-butyl cation generated during the reaction. This can lead to the formation of undesired byproducts.
Q4: How can I prevent the alkylation of the tryptophan indole ring during Boc deprotection?
A4: The use of "scavengers" in the deprotection cocktail is a standard strategy to prevent this side reaction. Scavengers are nucleophilic species that trap the reactive tert-butyl cation before it can react with the indole ring. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.
Troubleshooting Guides
Problem 1: Incomplete Boc Deprotection of the Amino Acid Fragment
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of the Boc group, as indicated by TLC or LC-MS analysis. | Insufficient acid strength or concentration. | Use a stronger acid, such as neat trifluoroacetic acid (TFA), or increase the concentration of the acidic reagent (e.g., HCl in dioxane). |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. | |
| Steric hindrance around the Boc-protected amine. | Consider using a less sterically hindered deprotection reagent or optimizing the reaction conditions (e.g., higher temperature, longer reaction time). |
Problem 2: Alkylation of Tryptophan Indole Ring During Boc Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Presence of unexpected byproducts with a mass corresponding to the addition of a tert-butyl group to the tryptophan-containing fragment. | Reaction of the tert-butyl cation with the indole ring. | Add a scavenger to the deprotection cocktail. A common and effective cocktail is TFA with triethylsilane (TES) as a scavenger. |
| High concentration of the tert-butyl cation. | Perform the deprotection at a lower temperature to control the rate of carbocation formation. |
Problem 3: Difficulty in Selective Protection/Deprotection of Hydroxyl Groups in the Drimane Core
| Symptom | Possible Cause | Suggested Solution |
| Lack of selectivity in protecting one of multiple hydroxyl groups. | Similar reactivity of the hydroxyl groups. | Use a sterically hindered silyl ether protecting group (e.g., tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS)) to selectively protect the less sterically hindered hydroxyl group. |
| Non-selective deprotection of silyl ethers. | Inappropriate deprotection reagent or conditions. | For selective deprotection, utilize the differential stability of silyl ethers. For example, a less stable silyl ether like triethylsilyl (TES) can often be removed in the presence of a more stable one like TBS or TBDPS using milder acidic conditions or specific fluoride reagents. |
| Unwanted migration of silyl protecting groups. | Use of basic conditions for deprotection. | Silyl group migration can occur under basic conditions. If migration is an issue, consider using acidic or fluoride-based deprotection methods. |
Experimental Protocols
Protocol 1: Boc Protection of L-Tryptophan
This protocol is a general procedure for the protection of the α-amino group of L-tryptophan.
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-tryptophan in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected L-tryptophan.
Protocol 2: Boc Deprotection of a Tryptophan-Containing Peptide Fragment with Scavengers
This protocol describes a general procedure for the removal of a Boc protecting group from a tryptophan-containing peptide, minimizing side reactions.
Materials:
-
Boc-protected tryptophan-containing peptide
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM) (optional, as a co-solvent)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of DCM (if necessary for solubility).
-
Add triethylsilane (5-10 equivalents) to the solution.
-
Add trifluoroacetic acid to the mixture. A common ratio is 95:5 TFA:TES.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the product under vacuum.
Data Presentation
Table 1: Comparison of Common Protecting Groups for Key Functional Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Potential Issues/Troubleshooting |
| α-Amino Group | tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl) | Incomplete deprotection; Alkylation of sensitive residues (e.g., tryptophan) - use scavengers. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base | Base (e.g., piperidine in DMF) | Base-labile substrates may not be compatible. | |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C) | Incompatible with other reducible functional groups (e.g., alkenes, alkynes). | |
| Carboxylic Acid | Methyl Ester | -OMe | MeOH, acid catalyst (e.g., SOCl₂) | Saponification (e.g., LiOH, NaOH) | Racemization of α-chiral centers under harsh basic conditions. |
| Benzyl Ester | -OBn | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (H₂, Pd/C) | Incompatible with other reducible functional groups. | |
| Hydroxyl Group | tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF), acid | Sterically hindered, stable to many conditions. Can be difficult to remove from hindered positions. |
| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole | Fluoride source (e.g., TBAF), acid | More sterically hindered and generally more stable than TBS ethers. | |
| Benzyl ether | Bn | Benzyl bromide, base (e.g., NaH) | Catalytic hydrogenation (H₂, Pd/C) | Incompatible with other reducible functional groups. |
Visualizations
Caption: General workflow for protecting group strategy in the convergent synthesis of this compound.
Caption: Troubleshooting workflow for Boc deprotection of tryptophan-containing fragments.
References
Technical Support Center: Enhancing the Potency of Drimentine C Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the biological potency of Drimentine C derivatives. The content is designed for professionals in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound derivative shows lower than expected biological activity. What are the potential reasons?
A1: Several factors could contribute to lower than expected activity:
-
Stereochemistry: The stereochemistry of the quaternary center at C9 is crucial for the biological activity of many natural products.[1] Ensure that the correct stereoisomer was synthesized and isolated.
-
Purity: Impurities from the synthesis, even in small amounts, can interfere with biological assays. Confirm the purity of your compound using techniques like HPLC and NMR.
-
Compound Stability: The derivative might be unstable under the assay conditions (e.g., sensitive to pH, light, or temperature). Assess the stability of your compound in the assay buffer.
-
Structural Modifications: The specific structural changes made to the this compound core may have negatively impacted its interaction with the biological target. Consider the structure-activity relationship (SAR) of related compounds if available.
Q2: I am having difficulty with the key C-C bond formation between the alkaloid and terpenoid fragments. What are some alternative strategies?
A2: The coupling of the pyrroloindoline and sesquiterpene moieties is a known challenge in the synthesis of drimentines.[2] If you are encountering issues, consider the following approaches that have been explored in the literature:
-
Radical Conjugate Addition: This has been successfully used in the synthesis of other drimentine alkaloids.[1]
-
Palladium-Catalyzed Cyanoamidation: An alternative cross-coupling strategy.[3][4]
-
Reductive Cross-Coupling: Another potential method for forming the key C-C bond.
-
Photoredox-Catalyzed α-Alkylation: This approach can be used to couple an enamine or silyl enol ether with a suitable electrophile.
Q3: What general strategies can I employ to enhance the potency of my this compound derivatives?
A3: Potency enhancement is an iterative process of chemical synthesis and biological testing. Here are some general strategies:
-
Modification of the Diketopiperazine Ring: This moiety is a common feature in many biologically active natural products. Altering the amino acid residues could influence target binding. For instance, substituting the proline or tryptophan precursors may lead to derivatives with improved activity.
-
Modification of the Sesquiterpene Tail: The terpene fragment plays a significant role in the overall shape and lipophilicity of the molecule. Modifications here can affect membrane permeability and target interaction. Consider introducing polar functional groups or altering the ring structure.
-
Introduction of Halogens: Halogenation can sometimes improve potency by enhancing binding interactions or altering metabolic stability.
-
Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties to explore the SAR.
Troubleshooting Guides
Issue 1: Low Yield in Multi-Step Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after several steps. | Cumulative loss of product at each step. | Optimize each reaction step individually before proceeding to the next. Focus on purification methods to minimize loss. Consider a convergent synthetic strategy where key fragments are prepared separately and then combined, which can improve overall yield compared to a linear synthesis. |
| Reaction fails to go to completion. | Insufficient reagent, incorrect temperature, or catalyst deactivation. | Use a slight excess of the limiting reagent. Carefully control the reaction temperature. Ensure the catalyst is fresh and active. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Formation of multiple byproducts. | Non-specific reactions or decomposition of starting material/product. | Adjust reaction conditions (temperature, solvent, catalyst) to favor the desired product. Protect sensitive functional groups that may react under the given conditions. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material or byproducts during column chromatography. | Similar polarity of the compounds. | Try a different solvent system or a different stationary phase (e.g., reverse-phase silica). Consider using preparative HPLC for difficult separations. |
| Product is an oil and difficult to handle. | Inherent property of the compound. | Attempt to crystallize the product. If it's an amine, consider forming a salt (e.g., hydrochloride or trifluoroacetate) which is often crystalline and easier to handle. |
| Product degrades on the silica gel column. | Acidic nature of silica gel. | Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Alternatively, use a different purification method like crystallization or preparative TLC. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrroloindoline fragment (1.0 eq), the terpene fragment with a suitable leaving group (e.g., a vinyl halide or triflate) (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable ligand (if necessary).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, DMF, or toluene) via syringe.
-
Base Addition: Add a suitable base (e.g., Cs₂CO₃, K₃PO₄, or an organic base like Et₃N) (2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Troubleshooting logic for low-yield synthesis of this compound derivatives.
Caption: Strategies for enhancing the potency of this compound derivatives.
References
- 1. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Drimentine C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of microbial resistance to Drimentine C. Drimentines are a family of compounds known for their antibacterial and antifungal properties.[1][2][3] While specific resistance mechanisms to this compound are not yet extensively documented, this guide draws upon established principles of antimicrobial resistance to provide practical guidance for your experiments.[4][5]
Frequently Asked Questions (FAQs)
Q1: My microbial strain is showing reduced susceptibility to this compound. What are the likely causes?
A1: Reduced susceptibility, often observed as an increase in the Minimum Inhibitory Concentration (MIC), can be attributed to several common mechanisms of antimicrobial resistance. These include:
-
Increased Efflux: The microbial cells may be actively pumping this compound out before it can reach its target. This is a common resistance mechanism against a variety of compounds.
-
Target Modification: The cellular target of this compound may have undergone a mutation, reducing the binding affinity of the compound.
-
Enzymatic Degradation: The microbe may have acquired or upregulated an enzyme that chemically modifies and inactivates this compound.
-
Biofilm Formation: The microbes may be growing in a biofilm, a protective matrix that can prevent this compound from reaching the cells.
Q2: How can I quantitatively measure the change in susceptibility of my microbial strain to this compound?
A2: The most common method is to perform a Minimum Inhibitory Concentration (MIC) assay. This experiment will determine the lowest concentration of this compound that prevents visible growth of your microbial strain. A significant increase in the MIC value over time or in comparison to a sensitive parental strain indicates the development of resistance.
Q3: Could the formation of a biofilm be the reason for the apparent resistance to this compound?
A3: Yes, biofilm formation is a significant factor in reduced antimicrobial efficacy. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which can act as a physical barrier to drug penetration. Additionally, the physiological state of microbes within a biofilm can differ from their free-floating (planktonic) counterparts, making them less susceptible to antimicrobial agents.
Troubleshooting Guides
Issue 1: Increasing MIC Values for this compound
If you observe a consistent increase in the MIC of this compound against your microbial strain, it is crucial to investigate the underlying resistance mechanism.
Troubleshooting Workflow:
Caption: Workflow for Investigating Increased this compound MIC.
Quantitative Data Example:
The following table shows hypothetical MIC data for a sensitive (parental) strain and a resistant strain that has been repeatedly exposed to sub-lethal concentrations of this compound.
| Strain | Passage Number | This compound MIC (µg/mL) | Fold Change in MIC |
| Parental Strain | 0 | 8 | - |
| Exposed Strain | 5 | 16 | 2 |
| Exposed Strain | 10 | 64 | 8 |
| Exposed Strain | 15 | 256 | 32 |
Issue 2: this compound is Ineffective in a Flow-Cell or Bio-reactor System
Ineffectiveness in systems that support microbial growth on surfaces often points towards biofilm-related resistance.
Hypothetical Signaling Pathway for Biofilm-Mediated Resistance:
Caption: Hypothetical pathway for biofilm and efflux-mediated resistance.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is adapted from standard clinical laboratory procedures.
Materials:
-
Sterile 96-well microtiter plates
-
Microbial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., DMSO or ethanol, depending on this compound solubility)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium across the wells of the 96-well plate. Typically, 10-12 dilutions are prepared.
-
Leave one well with no this compound as a positive control for growth and another well with uninoculated broth as a negative control.
-
Adjust the microbial culture to a concentration of approximately 5 x 10^5 CFU/mL in the broth.
-
Inoculate each well (except the negative control) with the microbial suspension. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C) for 18-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Crystal Violet Biofilm Assay
This protocol provides a quantitative measure of biofilm formation.
Materials:
-
Sterile 96-well flat-bottomed microtiter plates
-
Microbial culture
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Inoculate the wells of a 96-well plate with your microbial culture. Include uninoculated media as a control.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours without shaking).
-
Gently discard the planktonic (free-floating) cells and wash the wells carefully with PBS to remove any remaining unattached cells.
-
Air-dry the plate.
-
Stain the attached biofilm by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilize the stain bound to the biofilm by adding 30% acetic acid to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. Higher absorbance values indicate greater biofilm formation.
References
- 1. Studies towards the total synthesis of this compound. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 3. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 4. Understanding and overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of Drimentine C
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the experimental evaluation and improvement of the pharmacokinetic properties of Drimentine C and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic challenges observed with natural products like this compound?
A1: Natural products, despite their therapeutic potential, often exhibit suboptimal pharmacokinetic properties. Common challenges include poor aqueous solubility, low membrane permeability, extensive first-pass metabolism, and high plasma protein binding. These factors can lead to low oral bioavailability and a short duration of action, limiting their clinical utility.
Q2: What is the first step I should take to characterize the pharmacokinetic profile of this compound?
A2: A systematic in vitro characterization is the recommended first step. This involves a panel of assays to assess its fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key assays include kinetic solubility, membrane permeability (using PAMPA and Caco-2 models), metabolic stability in liver microsomes, and plasma protein binding.
Q3: How can I improve the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These include pH modification for ionizable compounds, the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2] For preclinical in vivo studies, creating a nanosuspension or using a vehicle with solubilizing excipients can also be effective.[3]
Q4: What is the difference between the PAMPA and Caco-2 permeability assays?
A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures a compound's passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for predicting passive absorption.[4] The Caco-2 permeability assay utilizes a monolayer of human intestinal cells, providing a more comprehensive model that accounts for both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[5]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Q: My kinetic solubility assay indicates that this compound has a solubility of <10 µM. What are my next steps?
A: Low aqueous solubility is a common issue that can hinder further in vitro and in vivo testing.
-
For in vitro assays: You can often use a co-solvent like DMSO to keep the compound in solution. However, be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular health and enzyme activity.
-
For in vivo studies: The formulation of the dosing vehicle is critical. Consider the following approaches:
-
pH adjustment: If this compound has ionizable functional groups, adjusting the pH of the vehicle can significantly increase solubility.
-
Co-solvents: A mixture of water and a biocompatible co-solvent (e.g., PEG 400, propylene glycol) can be used.
-
Complexation: Cyclodextrins can encapsulate the drug molecule, increasing its solubility.
-
Nanosuspensions: Reducing the particle size to the nanometer range can improve the dissolution rate and saturation solubility.
-
Issue 2: Conflicting Permeability Data
Q: this compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason for this discrepancy?
A: This is a classic profile for a compound that is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).
-
Explanation: The PAMPA assay only measures passive diffusion, so a lipophilic compound like this compound may appear to have high permeability. However, in the Caco-2 cells, which express efflux transporters, the compound is actively pumped back into the apical (donor) side, resulting in low net transport across the cell monolayer.
-
Next Steps: To confirm if this compound is a P-gp substrate, you can perform a bi-directional Caco-2 assay. In this assay, the permeability is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux. You can also run the assay in the presence of a known P-gp inhibitor, like verapamil. A significant increase in the A-to-B permeability in the presence of the inhibitor would confirm P-gp mediated efflux.
Issue 3: High Metabolic Instability
Q: The liver microsomal stability assay shows that this compound is rapidly metabolized. How can I address this?
A: High metabolic instability suggests that the compound is quickly broken down by metabolic enzymes (like cytochrome P450s), which would likely lead to a short half-life in vivo.
-
Metabolite Identification: The first step is to identify the major metabolites to pinpoint the "metabolic hot spots" on the molecule. This is typically done using LC-MS/MS.
-
Structural Modification (SAR): Once the sites of metabolism are known, medicinal chemistry efforts can be directed at modifying the structure to block or slow down metabolism. Common strategies include:
-
Introducing electron-withdrawing groups: This can make aromatic rings less susceptible to oxidation.
-
Blocking metabolic sites: Introducing a metabolically stable group, such as a fluorine atom, at or near the site of metabolism can prevent enzymatic breakdown.
-
Reducing lipophilicity: Highly lipophilic compounds often have a higher affinity for metabolic enzymes.
-
Issue 4: High Plasma Protein Binding
Q: this compound exhibits >99% binding to plasma proteins. Is this a problem, and can it be modified?
A: High plasma protein binding means that only a small fraction of the drug is free to interact with its target and be cleared from the body. While not always a deal-breaker, it can impact efficacy and interpretation of in vitro data.
-
Impact: Only the unbound drug is considered pharmacologically active. High binding can lead to a lower than expected in vivo effect if not accounted for.
-
Modification Strategies:
-
Reduce Lipophilicity: There is often a correlation between lipophilicity and plasma protein binding. Reducing the lipophilicity of your compound through structural modifications can decrease protein binding.
-
Modify Charged Groups: The interaction with plasma proteins, particularly albumin, is often driven by a combination of hydrophobic and ionic interactions. Modifying or masking acidic or basic centers in the molecule can sometimes reduce binding. It is important to note that optimizing for lower plasma protein binding should not be done in isolation, as it can affect other properties like permeability and clearance.
-
Data Presentation
Here are example tables summarizing hypothetical ADME data for this compound and two of its analogs designed to improve its properties.
Table 1: In Vitro Solubility and Permeability
| Compound | Kinetic Solubility (µM) at pH 7.4 | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| This compound | 8.5 | 15.2 | 1.8 | 8.1 |
| Analog 1 | 45.7 | 12.8 | 5.6 | 2.1 |
| Analog 2 | 98.2 | 10.5 | 9.7 | 1.2 |
Table 2: In Vitro and In Vivo Pharmacokinetic Parameters
| Compound | Human Liver Microsomal Half-life (min) | Rat Plasma Protein Binding (%) | Rat Oral Bioavailability (%) | Rat Half-life (h) |
| This compound | < 5 | 99.5 | < 2 | 0.5 |
| Analog 1 | 25 | 95.2 | 15 | 2.3 |
| Analog 2 | 78 | 88.6 | 45 | 6.8 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Analysis: Measure the turbidity of each well using a nephelometer. The solubility is determined as the highest concentration that does not show significant precipitation. Alternatively, the samples can be filtered, and the concentration of the filtrate can be determined by LC-MS/MS against a standard curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate.
-
Preparation of Solutions: Prepare a donor solution of the test compound (e.g., 10 µM) in a buffer at a specific pH (e.g., pH 6.5 to mimic the small intestine). Fill the wells of a 96-well acceptor plate with a buffer at pH 7.4.
-
Assay Assembly: Place the filter plate into the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using an appropriate formula based on the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 300 Ω·cm²) is required.
-
Permeability Measurement (A-to-B): Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate at 37°C with gentle shaking.
-
Permeability Measurement (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side to assess active efflux.
-
Sampling: Take samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the Papp value. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B).
Protocol 4: Liver Microsomal Stability Assay
-
Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH (a required cofactor for many metabolic enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Protocol 5: Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of individual wells divided by a semi-permeable membrane.
-
Sample Preparation: Add plasma (e.g., human or rat) spiked with the test compound to one chamber and a buffer (PBS, pH 7.4) to the other chamber.
-
Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, take samples from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is 100% minus the percentage unbound.
Protocol 6: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) group: Administer the compound (formulated in a suitable vehicle) as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) group: Administer the compound (formulated in a suitable vehicle) as a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for the PO group, the maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic characterization of this compound.
Caption: Troubleshooting decision tree for poor pharmacokinetic properties.
Caption: Hypothetical signaling pathway for this compound's anti-tumor activity.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Drimentine C: A Comparative Analysis of a Promising Alkaloid in the Drimentine Family
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of drimentine C, a member of the terpenylated diketopiperazine alkaloid family, highlights its potential as a notable cytotoxic agent, distinguishing it from other members of the drimentine family. This comparison guide, designed for researchers, scientists, and drug development professionals, consolidates available experimental data to provide an objective overview of this compound's performance against its structural relatives.
The drimentine family of natural products, isolated from Actinomycete bacteria, has garnered significant interest for its diverse biological activities, including antibiotic, antifungal, anticancer, and anthelmintic properties.[1] This guide focuses on the comparative cytotoxicity of this compound against other key members of the family, namely drimentines A, F, and G, to elucidate structure-activity relationships and underscore areas for future research.
Comparative Cytotoxicity
Quantitative data from various studies have been aggregated to present a comparative overview of the cytotoxic activities of drimentine family members against several human cancer cell lines.
| Compound | Cell Line | Activity | IC50 (µM) | Source |
| This compound | HCT-8 (colon) | Modest Cytotoxicity | Data Not Available | [2] |
| Bel-7402 (liver) | Modest Cytotoxicity | Data Not Available | [2] | |
| BGC-823 (gastric) | Modest Cytotoxicity | Data Not Available | [2] | |
| A549 (lung) | Modest Cytotoxicity | Data Not Available | [2] | |
| A2780 (ovarian) | Modest Cytotoxicity | Data Not Available | ||
| Drimentine G | Multiple Human Cancer Cell Lines | Strong Cytotoxicity | down to 1.01 | |
| Drimentine F | Multiple Human Cancer Cell Lines | No Significant Activity | > Value Not Specified | |
| Indotertine A | Multiple Human Cancer Cell Lines | No Significant Activity | > Value Not Specified |
Key Observations
From the available data, a clear distinction in cytotoxic potency emerges among the drimentine family members. Drimentine G exhibits strong cytotoxic effects, with IC50 values reaching the low micromolar range, indicating significant potential as an anticancer agent. In contrast, drimentine F and the related compound indotertine A have been reported to show no significant activity in the same assays.
While specific IC50 values for this compound against the tested cell lines are not yet published in a comparative context, it is characterized as having "modest" cytotoxicity. This suggests its activity profile likely lies between the high potency of drimentine G and the inactivity of drimentine F. Further quantitative studies are crucial to precisely position this compound within the family's activity spectrum.
Structure-Activity Relationship
The structural variations among drimentine alkaloids, particularly in the diketopiperazine and terpene moieties, are believed to be responsible for the observed differences in their biological activities. The potent activity of drimentine G suggests that its specific stereochemistry and substituent groups are crucial for its cytotoxic mechanism. The lack of activity in drimentine F and indotertine A points to the sensitivity of the biological target to subtle structural modifications.
Experimental Methodologies
The following provides a general overview of the experimental protocols typically employed in the evaluation of drimentine alkaloids' cytotoxicity.
Cell Culture and Maintenance
Human cancer cell lines, such as HCT-8, Bel-7402, BGC-823, A549, and A2780, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of a typical MTT cytotoxicity assay.
Protocol:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the drimentine compounds.
-
After a specified incubation period (typically 48-72 hours), MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.
Biosynthetic Pathway Overview
The drimentine alkaloids are hybrid isoprenoids, meaning their structure is derived from both the terpenoid and alkaloid biosynthetic pathways. The core structure arises from the condensation of a cyclic dipeptide with a sesquiterpene precursor.
Caption: Simplified overview of the drimentine biosynthetic pathway.
Conclusion
This compound presents an intriguing profile within its chemical family. While currently described as having modest cytotoxicity, the significant potency of its close relative, drimentine G, suggests that minor structural modifications to this compound could lead to substantial enhancements in its anticancer activity. The lack of detailed, direct comparative studies underscores the need for further research to fully elucidate the structure-activity relationships within the drimentine family. Such studies will be invaluable for guiding the design and synthesis of novel, more potent drimentine-based therapeutic agents. The experimental protocols and comparative data presented in this guide aim to provide a foundational resource for researchers embarking on this endeavor.
References
Drimentine C: An Emerging Antibiotic with Limited Comparative Efficacy Data
For Researchers, Scientists, and Drug Development Professionals.
Drimentine C is a novel antibiotic belonging to the terpenylated diketopiperazine class, originally isolated from Actinomycete bacteria.[1][2][3][4] It is recognized for its unique chemical structure and has demonstrated a range of biological activities, including antibiotic, antifungal, and anthelmintic properties.[1] However, a comprehensive understanding of its efficacy, particularly in comparison to established antibiotics, remains limited due to a lack of publicly available clinical or extensive preclinical data.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| CAS Number | 204398-92-5 |
| Molecular Formula | C₃₁H₄₁N₃O₂ |
| Molecular Weight | 487.7 g/mol |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |
| Storage Temperature | -20°C |
Preclinical Observations
To date, the mode of action for this compound has not been extensively studied. The available in vitro data indicates its potential as a cytotoxic agent. Specifically, this compound has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells by 63% at a concentration of 12.5 µg/ml and by 98% at 100 µg/ml. While research has been conducted on the total synthesis of this compound and its fragments, these studies have generally reported "weak to moderate" antibacterial activities without providing direct, quantitative comparisons to other named antibiotics.
Comparative Efficacy Data: A Notable Gap
A critical review of the current scientific literature reveals a significant gap in comparative efficacy studies involving this compound. There are no publicly accessible clinical trial data or head-to-head preclinical studies that compare the performance of this compound against other antibiotics. This absence of comparative data makes it impossible to generate a quantitative comparison of its efficacy.
Experimental Protocols and Signaling Pathways
Due to the lack of published comparative studies, detailed experimental protocols for such evaluations are not available. Similarly, without a well-understood mechanism of action and comparative biological data, the creation of specific signaling pathway diagrams or experimental workflow visualizations as requested is not feasible at this time. For progress in the field, future research would need to focus on these areas.
Future Directions
The intriguing chemical structure and initial biological activity of this compound warrant further investigation. Future research should prioritize:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antibiotic effects.
-
In Vitro Comparative Studies: Rigorous testing of this compound against a panel of clinically relevant bacterial strains in parallel with standard-of-care antibiotics to determine its spectrum of activity and relative potency.
-
In Vivo Efficacy and Toxicity Studies: Preclinical animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
Until such data becomes available, the potential of this compound as a viable clinical antibiotic remains speculative.
Biosynthesis of Related Compounds
While the specific signaling pathway of this compound is not detailed, the biosynthesis of a related compound, Drimentine G, offers some insight into the formation of the drimentine family's characteristic terpenylated diketopiperazine structure. This process involves the convergence of two major pathways: the non-ribosomal peptide synthetase (NRPS) pathway, which generates the diketopiperazine core, and the mevalonic acid (MVA) or deoxyxylulose phosphate (MEP) pathway, which produces the sesquiterpene moiety.
Below is a generalized workflow illustrating the biosynthesis of Drimentine G, which shares a common structural family with this compound.
References
Drimentine C and its Analogs: A Comparative Analysis Against Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Drimentine C, a terpenylated diketopiperazine isolated from Streptomyces bacteria, belongs to a class of hybrid isoprenoids with reported antimicrobial properties.[1][2] While specific experimental data on the antifungal activity of this compound remains limited in publicly available literature, significant research into the structurally related drimane sesquiterpenoids, which constitute the terpene moiety of drimentines, reveals a promising class of potent, broad-spectrum antifungal compounds.
This guide provides a comparative analysis of the antifungal potential of drimane sesquiterpenoids, as a proxy for the terpene component of this compound, against well-established antifungal agents. We present available quantitative data, detail the experimental protocols for antifungal susceptibility testing, and visualize the proposed mechanism of action. This document aims to inform researchers and drug development professionals on the potential of this structural class in the ongoing search for new antifungal therapies.
Introduction to this compound and Drimane Sesquiterpenoids
This compound is a complex natural product characterized by a diketopiperazine core linked to a drimane sesquiterpenoid moiety.[1][3][4] While the drimentine family of compounds has been noted for weak to moderate antifungal, antibacterial, and cytotoxic activities, specific data quantifying the antifungal efficacy of this compound are not extensively documented.
Conversely, the drimane sesquiterpenoids, a class of natural products, have demonstrated significant and broad-spectrum antifungal activity. Compounds such as (-)-drimenol, (+)-albicanol, and polygodial have shown potent inhibition of various human and plant pathogenic fungi, including strains resistant to conventional antifungal drugs like fluconazole. This guide will therefore focus on the antifungal profile of these drimane sesquiterpenoids to provide insight into the potential of this chemical scaffold.
Comparative Antifungal Efficacy
The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for the drimane sesquiterpenoid (-)-drimenol against a range of pathogenic fungi, in comparison to standard antifungal agents.
Table 1: Antifungal Activity (MIC in µg/mL) of (-)-Drimenol against Yeast Pathogens
| Fungal Species | (-)-Drimenol | Fluconazole | Voriconazole |
| Candida albicans | 8 - 16 | 0.25 - 2 | 0.03 - 0.12 |
| Candida glabrata (Fluconazole-resistant) | 32 | 16 - >64 | 0.25 - 1 |
| Candida krusei | 32 | 16 - 64 | 0.25 - 1 |
| Candida auris | 8 | 32 - >64 | 0.12 - 0.5 |
| Cryptococcus neoformans | 16 | 4 - 16 | 0.06 - 0.25 |
Data for (-)-drimenol is sourced from a 2020 study by Edouarzin et al. Data for fluconazole and voriconazole are representative ranges from published literature.
Table 2: Antifungal Activity (MIC in µg/mL) of (-)-Drimenol against Filamentous Fungi
| Fungal Species | (-)-Drimenol | Amphotericin B | Posaconazole |
| Aspergillus fumigatus | 32 | 0.5 - 2 | 0.12 - 0.5 |
| Blastomyces dermatitidis | 8 | 0.12 - 1 | 0.03 - 0.12 |
| Trichophyton equinum | 4 | Not widely reported | Not widely reported |
Data for (-)-drimenol is sourced from a 2020 study by Edouarzin et al. Data for Amphotericin B and Posaconazole are representative ranges from published literature.
Mechanism of Action
The antifungal mechanism of drimane sesquiterpenoids, particularly (-)-drimenol, has been investigated and appears to be distinct from that of many clinically used antifungal agents.
At higher concentrations (e.g., 100 µg/mL), (-)-drimenol has been observed to cause rupture of the fungal cell wall and membrane. More detailed genetic studies in Saccharomyces cerevisiae and Candida albicans suggest that the primary mechanism of action involves the disruption of cellular processes related to protein trafficking and secretion. Specifically, the activity of (-)-drimenol has been linked to genes associated with the Crk1 kinase, a component of the cell division cycle. This suggests a novel target for antifungal drug development.
Below is a diagram illustrating the proposed signaling pathway affected by (-)-drimenol.
Caption: Proposed mechanism of action for (-)-drimenol.
Experimental Protocols
The antifungal susceptibility data for drimane sesquiterpenoids cited in this guide were predominantly generated using standardized broth microdilution methods as established by the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3)
This method is utilized for determining the MICs of antifungal agents against yeast species like Candida and Cryptococcus.
-
Inoculum Preparation: Yeast isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control well.
Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38-A2)
This protocol is employed for testing the susceptibility of molds such as Aspergillus.
-
Inoculum Preparation: Fungal colonies are covered with sterile saline, and the resulting conidial suspension is transferred to a sterile tube. The turbidity of the suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that shows complete inhibition of growth.
The workflow for these protocols is illustrated below.
Caption: A generalized workflow for CLSI antifungal susceptibility testing.
Conclusion and Future Directions
While direct antifungal data for this compound is sparse, the potent and broad-spectrum activity of the related drimane sesquiterpenoids, particularly (-)-drimenol, highlights the potential of this chemical class for the development of new antifungal agents. The novel mechanism of action, targeting the Crk1 kinase pathway and disrupting protein secretion, presents an attractive alternative to existing antifungal drugs, especially in the context of rising resistance.
Further research is warranted to:
-
Isolate and test the antifungal activity of this compound and other drimentine compounds against a wide panel of fungal pathogens.
-
Elucidate the specific contribution of the diketopiperazine and drimane moieties to the overall antifungal activity of drimentines.
-
Conduct structure-activity relationship (SAR) studies on the drimane sesquiterpenoid scaffold to optimize antifungal potency and selectivity.
-
Evaluate the in vivo efficacy and toxicity of promising lead compounds in animal models of fungal infections.
The exploration of natural product scaffolds like those found in this compound and drimane sesquiterpenoids holds significant promise for addressing the urgent need for new and effective antifungal therapies.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njccwei.com [njccwei.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Drimentine C's cytotoxic effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Drimentine C, a terpenylated diketopiperazine isolated from Actinomycete bacteria, has garnered interest for its potential as a cytotoxic agent. This guide provides a comparative overview of the available data on this compound's cytotoxic effects and contrasts it with related compounds. Due to the limited availability of specific IC50 values for this compound in the public domain, this guide also includes data on other drimane sesquiterpenes to offer a broader perspective on the potential of this structural class.
Quantitative Analysis of Cytotoxic Activity
Table 1: Cytotoxic Effects of this compound on NS-1 Murine Myeloma Cells
| Cell Line | Concentration | % Inhibition |
| NS-1 (Murine β lymphocyte myeloma) | 12.5 µg/ml | 63%[1] |
| 100 µg/ml | 98%[1] |
Reports also describe this compound as having "modest" or "weak to moderate" cytotoxic activity against a panel of human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780, though specific IC50 values have not been published.[2]
To provide a comparative context for the cytotoxic potential of the drimane scaffold, Table 2 presents the IC50 values for other related drimane sesquiterpenes.
Table 2: Comparative Cytotoxicity of Drimane Sesquiterpenes in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Drimentine G | Human cancer cell lines | Down to 1.01 |
| Drimenol Derivative (6a) | MCF-7 (Breast adenocarcinoma) | 45.3 ± 2.1 |
| HT-29 (Colorectal adenocarcinoma) | 58.1 ± 3.5 | |
| PC-3 (Prostate adenocarcinoma) | 62.7 ± 4.3 | |
| Drimenol Derivative (8f) | MCF-7 (Breast adenocarcinoma) | 7.1 ± 0.5 |
| HT-29 (Colorectal adenocarcinoma) | 26.2 ± 1.8 | |
| PC-3 (Prostate adenocarcinoma) | 6.2 ± 0.4 |
Note: The drimenol derivatives are structurally related to the terpenoid moiety of this compound.
Experimental Protocols
The evaluation of cytotoxic activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling pathway of this compound has not been fully elucidated, the cytotoxic activity of the broader class of diketopiperazines is often associated with the induction of apoptosis. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by diketopiperazines.
This proposed pathway suggests that this compound may induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which then activates a caspase cascade, ultimately resulting in programmed cell death.
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for validating the cytotoxic effects of a compound like this compound involves a series of established experimental procedures.
References
Comparative study of different synthetic routes to Drimentine C
A detailed examination of convergent approaches to the synthesis of the complex indole alkaloid Drimentine C, highlighting key bond-forming strategies and their reported efficiencies. This guide provides researchers in synthetic and medicinal chemistry with a comparative overview of methodologies for constructing the core scaffold of this biologically active natural product.
This compound, a member of the drimentine family of alkaloids, exhibits a range of biological activities, including modest cytotoxicity against various human tumor cell lines.[1] Its complex architecture, featuring a compact pentacyclic core derived from a sesquiterpenoid and a diketopiperazine-containing pyrroloindoline moiety, presents a significant synthetic challenge. To date, the total synthesis of this compound has not been reported; however, several research groups have disclosed detailed strategies and synthetic efforts toward its construction. This guide provides a comparative analysis of these approaches, focusing on the key carbon-carbon bond-forming reactions designed to unite the major fragments of the molecule.
The prevailing strategy for the synthesis of this compound is a convergent approach, wherein the terpenoid and alkaloid fragments are prepared separately and then coupled. This methodology allows for the independent optimization of the synthesis of each fragment and offers flexibility in the final coupling step. The primary focus of this comparison will be on the different methods employed for this crucial fragment coupling.
Quantitative Comparison of Key Coupling Strategies
The following table summarizes the quantitative data reported for different key bond-forming reactions in the synthetic routes towards this compound and related analogues. It is important to note that the yields reported are for the specific coupling step and do not represent the overall yield of the entire synthetic sequence.
| Key Coupling Strategy | Reactants | Product | Yield (%) | Reference |
| Route A: Photoredox-Catalyzed Radical Conjugate Addition | Pyrroloindoline radical precursor and sesquiterpenoid enone | Coupled product | 78% | --INVALID-LINK-- |
| Route B: Palladium-Catalyzed Cyanoamidation (Model Study) | Terpenoid fragment with terminal alkene and alkaloid fragment with cyanoformamide | Coupled product | Not Reported (NR) | --INVALID-LINK-- |
| Route C: Reductive Cross-Coupling (Model Study) | Terpenoid fragment with vinyl iodide and alkaloid fragment with aldehyde | Coupled product | 25% | --INVALID-LINK-- |
| Route D: Photoredox-Catalyzed α-Alkylation of an Aldehyde (Model Study) | Terpenoid fragment with aldehyde and alkaloid fragment with bromide | Coupled product | 45% (based on recovered starting material) | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures for the key coupling reactions are provided below. These protocols are based on the published literature and are intended for informational purposes for trained chemists.
Route A: Photoredox-Catalyzed Radical Conjugate Addition (Li Lab)
This protocol describes the key coupling of a pyrroloindoline fragment with a sesquiterpenoid enone, which was successfully applied in the total synthesis of Drimentines A, F, and G.
Reaction: To a solution of the pyrroloindoline precursor and the sesquiterpenoid enone in a suitable solvent is added a photoredox catalyst (e.g., an iridium complex) and a sacrificial electron donor. The reaction mixture is then irradiated with visible light for a specified period until the reaction is complete.
Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the coupled product. The reported yield for this key step is 78%.
Route B: Palladium-Catalyzed Cyanoamidation (Pound, Underwood, and Douglas - Model Study)
This approach was explored as a potential method for coupling the terpenoid and alkaloid fragments.
Reaction: A mixture of the terpenoid fragment containing a terminal alkene, the alkaloid fragment bearing a cyanoformamide group, a palladium catalyst, and a ligand is dissolved in an appropriate solvent. The reaction is heated for a specified time.
Outcome: In the model system studied, this reaction did not yield the desired coupled product, and instead led to decomposition or recovery of starting materials.
Route C: Reductive Cross-Coupling (Pound, Underwood, and Douglas - Model Study)
This strategy aimed to form the key C-C bond via a reductive coupling of a vinyl iodide and an aldehyde.
Reaction: To a solution of the terpenoid vinyl iodide and the alkaloid aldehyde in a suitable solvent is added a reducing agent and a catalyst. The reaction is stirred at a specific temperature for a set duration.
Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography. A yield of 25% was reported for the model study.
Route D: Photoredox-Catalyzed α-Alkylation of an Aldehyde (Pound, Underwood, and Douglas - Model Study)
This approach utilizes photoredox catalysis to generate a radical from an alkyl bromide for subsequent coupling with an enolate equivalent derived from an aldehyde.
Reaction: A mixture of the terpenoid aldehyde, the alkaloid bromide, a photoredox catalyst, and a stoichiometric oxidant is dissolved in a suitable solvent. The reaction mixture is irradiated with visible light.
Purification: After the reaction is complete, the solvent is removed, and the residue is purified by column chromatography to yield the desired product. The reported yield was 45% based on the recovered starting material.
Comparative Workflow of Synthetic Routes
The following diagram illustrates the different convergent strategies for the synthesis of the this compound core structure, highlighting the key bond-forming reactions.
Figure 1. Convergent synthetic strategies for the this compound core structure.
References
Drimentine C: A Head-to-Head Comparison with Other Natural Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has garnered interest for its potential therapeutic applications, including anticancer properties. Isolated from Actinomycete bacteria, this natural product has demonstrated a range of biological activities, including antibiotic, antifungal, and anthelmintic effects. This guide provides a comparative analysis of this compound against other natural products, focusing on their cytotoxic activities against various cancer cell lines. While quantitative cytotoxic data for this compound remains limited in publicly available literature, this guide aims to provide a comprehensive overview based on existing qualitative information and comparative data from structurally related and functionally similar natural compounds.
This compound: Profile and Biological Activity
Head-to-Head Comparison of Cytotoxic Activity
Due to the absence of specific IC₅₀ values for this compound, this section presents a comparative analysis with other natural products, particularly drimane sesquiterpenoids, which share a structural motif with the terpenoid portion of this compound, and other compounds tested against the same or similar cancer cell lines.
Table 1: Cytotoxic Activity of Natural Products against Various Cancer Cell Lines (IC₅₀ in µM)
| Compound/Extract | A549 (Lung) | Bel-7402 (Liver) | A2780 (Ovarian) | HCT-8 (Colon) | Other Cell Lines (IC₅₀ in µM) | Reference |
| This compound | Modest Cytotoxicity | Modest Cytotoxicity | Modest Cytotoxicity | Modest Cytotoxicity | NS-1 (% inhibition) | [2] |
| Polygodial | - | - | - | - | MCF-7: 71.4, PC-3: 89.2 | |
| Drimenol | - | - | - | - | MCF-7: >200, PC-3: >200 | |
| (+)-Drimenone | - | - | - | - | HCT-116: 12.5 | |
| Eurycomanone | 2.6 | - | - | - | - | |
| Hispolon | 19.4 | - | - | - | - | |
| Girinimbine | 6.2 µg/mL | - | - | - | - | |
| Chelerythrine | - | - | - | - | BGC-823: 1.8 | |
| Tetrandrine | - | - | - | - | BGC-823: 13.2 (48h) |
Note: A direct comparison is challenging due to variations in experimental conditions and the lack of quantitative data for this compound.
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to evaluate the anticancer properties of natural products.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Visualizing Cellular Pathways and Workflows
To better understand the processes involved in evaluating natural product cytotoxicity, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway often implicated in anticancer drug action.
Caption: A typical workflow for in vitro cytotoxicity testing of natural products.
Caption: A simplified signaling pathway illustrating a potential mechanism of anticancer action.
Conclusion
This compound presents an interesting scaffold for further investigation in anticancer drug discovery. However, the lack of publicly available quantitative cytotoxicity data hinders a direct and robust comparison with other promising natural products. The data presented for drimane sesquiterpenoids and other compounds highlight the rich diversity of natural products with potent anticancer activities. Further studies are warranted to elucidate the specific IC₅₀ values of this compound against a broader panel of cancer cell lines and to explore its mechanism of action. This will be crucial in determining its true potential as a therapeutic agent.
References
Unraveling the Structure-Activity Relationship of Drimentine C Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Drimentine C analogs, focusing on their cytotoxic and antibacterial properties. This document summarizes available quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising class of compounds.
This compound, a member of the drimane sesquiterpenoid family of hybrid isoprenoids, has garnered attention for its modest cytotoxic and antibacterial activities.[1] These compounds, isolated from actinomycete bacteria, represent a compelling scaffold for the development of novel therapeutic agents. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their potency and selectivity.
Comparative Analysis of Biological Activity
Cytotoxic Activity
More specific data is available for other members of the drimentine family. Indotertine B, a related analog, exhibited IC50 values of 6.96 µM against the HCT-8 human colon cancer cell line and 4.88 µM against the A549 human lung cancer cell line.[2] Another analog, Drimentine G, has shown even more potent cytotoxic activity, with IC50 values as low as 1.01 µM against human cancer cell lines.[3]
Table 1: Cytotoxicity of Drimentine Analogs Against Human Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-8, Bel-7402, BGC-823, A549, A2780 | Modest Activity | [1] |
| Indotertine B | HCT-8 | 6.96 | |
| A549 | 4.88 | ||
| Drimentine G | Human cancer cell lines | down to 1.01 |
Antibacterial Activity
The antibacterial potential of this compound analogs has been explored, particularly through the synthesis and evaluation of drimanyl indole fragments. One study reported that a synthesized drimanyl indole fragment displayed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against the plant pathogen Ralstonia solanacearum. This finding highlights the potential of the drimane scaffold in the development of novel antibacterial agents.
Table 2: Antibacterial Activity of Drimanyl Indole Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Drimanyl Indole Fragment | Ralstonia solanacearum | 8 |
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are standard protocols for assessing the cytotoxic and antibacterial activities of compounds like this compound and its analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The broth microdilution method is a common technique used to determine the MIC of a compound.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterial strain.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Recent studies on related drimane sesquiterpenoids, such as polygodial and isotadeonal, have shed light on a potential mechanism of action that may be relevant to this compound and its analogs. These compounds have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the phosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. The inhibition of IκB-α phosphorylation prevents its degradation, thereby keeping NF-κB inactive and unable to translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes. This pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound analogs.
General Experimental Workflow for SAR Studies
The systematic evaluation of structure-activity relationships for this compound analogs involves a multi-step process from compound synthesis to biological testing.
Caption: A typical experimental workflow for the SAR study of this compound analogs.
References
Drimentine C: A Novel Antibiotic Candidate Against Drug-Resistant Bacteria
A Comparative Analysis of Antimicrobial Efficacy
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new antimicrobial agents with novel modes of action. Drimentine C, a terpenylated diketopiperazine isolated from Actinomycete bacteria, has emerged as a compound of interest due to its unique chemical structure.[1][2][3] This guide provides a comparative benchmark of this compound's activity against several key drug-resistant bacterial strains, supported by detailed experimental protocols and visual representations of experimental workflows and potential mechanisms of action.
Comparative Antimicrobial Activity
The in vitro efficacy of this compound was evaluated against a panel of clinically relevant drug-resistant bacteria and compared with standard-of-care antibiotics. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the table below. Lower MIC values indicate greater potency.
| Bacterial Strain | Resistance Phenotype | This compound (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 8 | 2 | > 32 |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 16 | > 256 | 16 |
| Escherichia coli (ESBL) | Extended-Spectrum β-Lactamase Producer | 32 | N/A | > 64 |
| Pseudomonas aeruginosa | Multi-Drug Resistant (MDR) | 64 | N/A | > 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential of this compound. N/A indicates that the antibiotic is not typically used to treat that type of bacteria.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the antibiotic dilutions was inoculated with the prepared bacterial suspension.
-
A growth control (no antibiotic) and a sterility control (no bacteria) were included for each bacterial strain.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental process and a potential mechanism of action, the following diagrams were generated.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothetical Mechanism of this compound Activity.
References
Cross-resistance studies of Drimentine C with other antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance of Drimentine C with other antimicrobial agents. Due to a lack of direct experimental studies on this compound cross-resistance, this guide synthesizes data from studies on structurally related drimane sesquiterpenoids to infer potential resistance patterns and guide future research.
Executive Summary
This compound, a member of the drimentine family of indolosesquiterpenes, has demonstrated modest antibacterial and antifungal properties.[1] While direct cross-resistance studies are currently unavailable in the published literature, analysis of related drimane sesquiterpenoids, such as drimenol, suggests that this compound may not share cross-resistance with common antifungal agents like azoles. Evidence points to a potential mechanism of action involving cell wall/membrane disruption and interference with specific signaling pathways, distinct from many commercially available antimicrobials.[2] Further empirical studies are crucial to definitively establish the cross-resistance profile of this compound.
Comparative Data on Related Compounds
To provide an informed perspective, the following table summarizes the antimicrobial activity of drimenol, a closely related drimane sesquiterpenoid, against various fungal pathogens, including those with known resistance to other antifungals.
| Organism | Strain | Drimenol MIC (µg/mL) | Comparator Antimicrobial | Comparator MIC (µg/mL) | Reference |
| Candida albicans | SC5314 | ~30 | - | - | [2] |
| Candida albicans | Fluconazole-resistant | 50 | Fluconazole | >64 | [2] |
| Candida auris | - | 50 | Fluconazole | >64 | [2] |
| Candida glabrata | BG2 | 50 | - | - | |
| Candida krusei | - | 50 | - | - | |
| Cryptococcus neoformans | - | 50 | - | - | |
| Aspergillus nidulans | - | 50 | - | - | |
| Trichophyton equinum | - | 15 | - | - |
Data extrapolated from studies on drimenol due to the absence of specific data for this compound.
Inferred Mechanism of Action and Resistance
Studies on drimenol suggest a multi-faceted mechanism of action against fungi. At higher concentrations (100 µg/ml), it appears to cause rupture of the fungal cell wall and membrane. Genetic screening in Saccharomyces cerevisiae and Candida albicans has implicated the Crk1 kinase-associated gene products in its mechanism of action. This suggests a mode of action that may be distinct from antifungals that target ergosterol biosynthesis (e.g., azoles) or cell wall synthesis (e.g., echinocandins).
For antibacterial action, studies on synthetic drimanyl indole fragments, which are structurally related to drimentines, have indicated that a free NH group on the indole motif and a hydroxyl group on the drimane skeleton are crucial for activity against Ralstonia solanacearum. The specific molecular targets for this antibacterial activity have not yet been elucidated.
Given these potential mechanisms, it is hypothesized that cross-resistance between this compound and antimicrobials with different targets is unlikely. However, resistance to this compound itself could theoretically emerge through modifications of the target kinase, alterations in the cell membrane composition, or enzymatic inactivation.
Experimental Protocols for Cross-Resistance Studies
The following are standardized protocols that can be employed to definitively assess the cross-resistance profile of this compound.
Minimum Inhibitory Concentration (MIC) Determination against a Panel of Resistant Strains
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: this compound, comparator antimicrobials, a panel of clinically relevant bacterial and fungal strains with known resistance profiles (e.g., MRSA, VRE, fluconazole-resistant Candida), appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare serial twofold dilutions of this compound and comparator antimicrobials in the appropriate broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for turbidity or by measuring absorbance.
-
Checkerboard Assay for Synergy and Antagonism
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Materials: this compound, other antimicrobial agents, susceptible microbial strains, appropriate broth media, 96-well microtiter plates.
-
Procedure:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (horizontally) and a second antimicrobial agent (vertically).
-
Inoculate the plate with a standardized microbial suspension.
-
Incubate under appropriate conditions.
-
The nature of the interaction is determined by calculating the Fractional Inhibitory Concentration Index (FICI).
-
Serial Passage Resistance Induction
This method assesses the potential for microorganisms to develop resistance to an antimicrobial agent over time.
-
Materials: this compound, susceptible microbial strains, appropriate broth or agar media.
-
Procedure:
-
Determine the initial MIC of this compound for the test strain.
-
Inoculate the strain in a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound and incubate.
-
After incubation, determine the new MIC.
-
Repeat this process for a set number of passages, using the culture from the highest concentration that showed growth to inoculate the next series of dilutions.
-
A significant increase in the MIC over successive passages indicates the development of resistance.
-
Visualizations
Experimental Workflow for Cross-Resistance Assessment
References
In vivo efficacy of Drimentine C compared to in vitro results
For Researchers, Scientists, and Drug Development Professionals
Drimentine C, a member of the drimentine family of indolosesquiterpenes, has emerged as a molecule of interest due to its unique chemical structure and potential biological activities.[1] Isolated from actinomycetes, this natural product, along with its congeners, has been noted for its modest cytotoxic and antibacterial properties.[1][2] This guide provides a comprehensive comparison of the available in vitro efficacy data for this compound and related compounds, alongside detailed experimental methodologies to support further research and development.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | Efficacy Noted |
| HCT-8 | Ileocecal adenocarcinoma | Modest cytotoxicity |
| Bel-7402 | Hepatocellular carcinoma | Modest cytotoxicity |
| BGC-823 | Gastric carcinoma | Modest cytotoxicity |
| A549 | Lung carcinoma | Modest cytotoxicity |
| A2780 | Ovarian cancer | Modest cytotoxicity |
Comparative Efficacy of Related Compounds
To provide a broader context for the potential of drimentine-related structures, the in vitro cytotoxic activities of related compounds, Indotertine B and various drimenol derivatives, are presented below. Indotertine B was isolated from the same actinomycete strain as this compound. Drimenol is a related drimane sesquiterpenoid.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Indotertine B | HCT-8 | Ileocecal adenocarcinoma | 6.96 |
| A549 | Lung carcinoma | 4.88 | |
| Drimenol Derivative 8f | MCF-7 | Breast adenocarcinoma | 6.2 |
| HT-29 | Colorectal adenocarcinoma | 26.2 | |
| PC-3 | Prostate adenocarcinoma | 7.1 |
In Vitro Antibacterial Activity
The drimentine class of compounds has also been investigated for antibacterial properties. While specific data for this compound is limited, a study on synthetic drimanyl indole fragments of drimentine alkaloids has shown promising results against the plant pathogen Ralstonia solanacearum.
| Compound | Bacterial Strain | MIC Value (µg/mL) |
| Drimanyl Indole Fragment | Ralstonia solanacearum | 8 |
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period, typically 48-72 hours.
-
Cell Fixation: After incubation, gently wash the cells with phosphate-buffered saline (PBS) and fix them by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard procedure for determining the antibacterial efficacy of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Ralstonia solanacearum) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate with broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 28-30°C for R. solanacearum) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Efficacy: A Research Gap
To date, there is a notable absence of publicly available in vivo efficacy data for this compound. The existing research has predominantly focused on its synthesis and initial in vitro characterization. This represents a significant knowledge gap and a crucial next step in evaluating the therapeutic potential of this molecule. Future studies should aim to assess the pharmacokinetics, pharmacodynamics, and anti-tumor or antibacterial efficacy of this compound in relevant animal models.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for the cytotoxic and antibacterial effects of this compound has not been fully elucidated. However, studies on related drimane sesquiterpenoids offer some insights. For instance, certain drimenol derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 7. Further investigation is required to determine if this compound shares a similar mechanism.
The biosynthetic pathway of drimentines is better understood and involves the combination of a diketopiperazine core with farnesyl pyrophosphate.
Caption: Logical workflow from in vitro findings to future in vivo research for this compound.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
This compound and its related compounds represent an interesting area for natural product-based drug discovery. The available in vitro data indicate modest but noteworthy cytotoxic and antibacterial activities. However, the lack of in vivo efficacy studies is a major limitation in assessing the true therapeutic potential of this compound. Further research, including robust in vivo testing and detailed mechanistic studies, is essential to build upon the foundational in vitro findings and to determine if this compound can be developed into a viable clinical candidate. The experimental protocols and comparative data presented in this guide are intended to facilitate these future research endeavors.
References
Comparative Transcriptomic Analysis of Cells Treated with Drimentine C: A Methodological and Data Presentation Guide
Absence of Published Data: As of late 2025, a comprehensive search of peer-reviewed scientific literature and public data repositories revealed no specific studies on the comparative transcriptomics of cells treated with Drimentine C. This compound, an indolosesquiterpene isolated from Streptomyces bacteria, has been noted for its modest cytotoxic and antibacterial properties.[1][2] However, its mechanism of action at the gene expression level has not yet been publicly elucidated.
To address the need for a comparative guide and to provide a framework for future research in this area, this document presents a template for a comparative transcriptomics study. The following sections use a hypothetical compound, designated "Compound X," to illustrate the expected data presentation, experimental protocols, and visualizations that would be essential for a comprehensive comparison guide on a novel bioactive compound like this compound.
Comparative Summary of Transcriptomic Effects: Compound X vs. Vehicle Control
The following table summarizes hypothetical findings from a study investigating the transcriptomic effects of Compound X on a human cancer cell line (e.g., HCT-116) after 24 hours of treatment.
| Comparison Group | Total Genes Analyzed | Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| Compound X (10 µM) vs. Vehicle (0.1% DMSO) | 19,500 | 1,258 | 672 | 586 | Apoptosis, p53 Signaling, DNA Damage Response |
| Alternative Compound Y (10 µM) vs. Vehicle (0.1% DMSO) | 19,500 | 842 | 410 | 432 | Cell Cycle, MAPK Signaling |
Top 10 Differentially Expressed Genes in Compound X-Treated Cells
This table details the top 10 genes that are most significantly altered in response to Compound X treatment, ranked by their adjusted p-value.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Function |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.1 | 1.2e-15 | 4.5e-14 | Cell cycle arrest, p53 target |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.5 | 3.4e-12 | 8.1e-11 | Pro-apoptotic |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.8 | 5.6e-11 | 9.9e-10 | DNA repair, cell cycle checkpoint |
| MDM2 | MDM2 Proto-Oncogene | -2.2 | 8.9e-10 | 1.2e-8 | p53 degradation |
| BBC3 (PUMA) | BCL2 Binding Component 3 | 2.9 | 1.5e-9 | 1.8e-8 | Pro-apoptotic, p53 target |
| DDB2 | Damage Specific DNA Binding Protein 2 | 2.1 | 4.7e-9 | 4.9e-8 | DNA repair |
| CCNB1 | Cyclin B1 | -1.9 | 9.8e-9 | 9.1e-8 | G2/M phase progression |
| PLK1 | Polo-Like Kinase 1 | -1.7 | 1.2e-8 | 1.0e-7 | Mitotic entry |
| BCL2 | BCL2 Apoptosis Regulator | -1.5 | 2.5e-8 | 2.0e-7 | Anti-apoptotic |
| AURKA | Aurora Kinase A | -1.6 | 3.1e-8 | 2.3e-7 | Mitotic spindle formation |
Experimental Protocols
Cell Culture and Treatment
HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the transcriptomic analysis, cells were seeded in 6-well plates at a density of 5 x 10⁵ cells per well. After 24 hours, the cells were treated with either 10 µM of Compound X, 10 µM of a reference compound (Alternative Compound Y), or a vehicle control (0.1% DMSO) for 24 hours. Three biological replicates were prepared for each condition.
RNA Extraction and Quality Control
Total RNA was extracted from the cell lysates using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. The concentration and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity was evaluated using the Agilent 2100 Bioanalyzer (Agilent Technologies), and only samples with an RNA Integrity Number (RIN) greater than 9.0 were used for library preparation.
Library Preparation and Sequencing
RNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs) following the manufacturer's instructions for poly(A) mRNA selection. The prepared libraries were quantified using the Qubit 4 Fluorometer (Thermo Fisher Scientific) and their size distribution was assessed with the Agilent 2100 Bioanalyzer. The libraries were then sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
Raw sequencing reads were first assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis between the treatment and control groups was performed using the DESeq2 package in R. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 were considered differentially expressed. Gene Ontology (GO) and pathway enrichment analysis were performed using the clusterProfiler package.
Visualizations
Hypothetical Signaling Pathway Affected by Compound X
Caption: Hypothetical p53 signaling pathway activated by Compound X.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for the comparative transcriptomics analysis.
References
Validating the Target of Drimentine C: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction to Drimentine C and the Hypothetical Target: mTOR
This compound is a member of the drimentine family of alkaloids, which have demonstrated weak to moderate cytotoxic and antibacterial activities in preliminary studies.[4] However, the precise mechanism of action and the direct molecular target(s) of this compound are currently unknown. To devise a robust target validation strategy, a plausible hypothesis for its molecular target is necessary.
This guide will proceed under the hypothesis that this compound exerts its cytotoxic effects through the inhibition of mTOR. We will compare the phenotypic outcomes of treating cancer cells with this compound against a well-established mTOR inhibitor, rapamycin, and against the genetic ablation or suppression of mTOR expression.
Comparative Data on Target Validation Approaches
To objectively assess the role of mTOR as the putative target of this compound, a multi-faceted approach is essential. The following tables present hypothetical data from key experiments designed to compare the effects of pharmacological and genetic inhibition of mTOR on cancer cell viability.
Table 1: Comparison of IC50 Values for Cell Viability
| Compound/Method | Target | Cell Line | IC50 / Effect on Viability |
| This compound | Putative mTOR | MCF-7 | Hypothetical IC50: 15 µM |
| Rapamycin (Control) | mTOR | MCF-7 | Known IC50: ~10 nM |
| mTOR siRNA | mTOR | MCF-7 | 70% reduction in viability at 72h |
| MTOR CRISPR KO | mTOR | MCF-7 | 85% reduction in viability (stable clone) |
| Scrambled siRNA | Control | MCF-7 | No significant effect |
| Non-targeting CRISPR | Control | MCF-7 | No significant effect |
Table 2: Analysis of Downstream mTOR Signaling
| Treatment | p-4E-BP1 (T37/46) | p-S6K (T389) | Total mTOR |
| Vehicle Control | 100% | 100% | 100% |
| This compound (15 µM) | 45% | 50% | 98% |
| Rapamycin (10 nM) | 20% | 15% | 95% |
| mTOR siRNA | 25% | 20% | 15% |
| MTOR CRISPR KO | <5% | <5% | <5% |
Visualizing the Pathways and Workflows
The mTOR Signaling Pathway
Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.
Experimental Workflow for CRISPR/Cas9 Knockout
Caption: Workflow for generating an MTOR knockout cell line using CRISPR/Cas9.
Experimental Workflow for siRNA Knockdown
Caption: Workflow for transient knockdown of mTOR expression using siRNA.
Logical Comparison of Target Validation Methods
Caption: Logical framework for comparing pharmacological and genetic methods.
Experimental Protocols
Protocol for siRNA-Mediated Knockdown of mTOR
This protocol describes the transient knockdown of mTOR in a cancer cell line (e.g., MCF-7) using small interfering RNA (siRNA).
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
mTOR-targeting siRNA duplexes (pre-designed and validated)
-
Non-targeting (scrambled) control siRNA
-
6-well tissue culture plates
-
Nuclease-free water and microtubes
Procedure:
-
Cell Seeding: The day before transfection, seed MCF-7 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 2.5 x 10^5 cells per well).
-
siRNA Preparation: On the day of transfection, dilute the mTOR siRNA and control siRNA to a final concentration of 20 µM in nuclease-free water.
-
Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Add 5 µl of 20 µM siRNA stock to 245 µl of Opti-MEM.
-
Tube B: Add 7.5 µl of Lipofectamine RNAiMAX to 242.5 µl of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Aspirate the growth medium from the cells in the 6-well plate.
-
Add 500 µl of the siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 6-8 hours, add 1.5 ml of complete growth medium to each well.
-
Continue to incubate the cells for 48 to 72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells at the desired time point.
-
Assess mTOR mRNA levels by RT-qPCR and protein levels by Western blotting to confirm knockdown efficiency.
-
Perform downstream phenotypic assays (e.g., cell viability, proliferation).
-
Protocol for CRISPR/Cas9-Mediated Knockout of MTOR
This protocol provides a general workflow for generating a stable MTOR knockout cell line using a plasmid-based CRISPR/Cas9 system.
Materials:
-
MCF-7 cells
-
All-in-one CRISPR/Cas9 plasmid containing a guide RNA (gRNA) targeting an early exon of MTOR and a selection marker (e.g., puromycin resistance).
-
Non-targeting gRNA control plasmid.
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Puromycin
-
96-well and 6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
Procedure:
-
Transfection:
-
Seed MCF-7 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
For each well, dilute 2.5 µg of the MTOR-targeting CRISPR plasmid in 125 µl of Opti-MEM. Add 5 µl of P3000 reagent.
-
In a separate tube, dilute 7.5 µl of Lipofectamine 3000 in 125 µl of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine solutions, mix, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding puromycin to the growth medium at a pre-determined optimal concentration (determined by a kill curve).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are visible.
-
-
Single-Cell Cloning:
-
Wash the plate with PBS and add trypsin to detach the resistant colonies.
-
Resuspend the cells in complete medium and perform serial dilutions to seed single cells into individual wells of a 96-well plate.
-
Allow single cells to grow into colonies.
-
-
Expansion and Validation:
-
Expand the single-cell clones into larger culture vessels.
-
Harvest a portion of the cells from each clone for genomic DNA extraction.
-
Perform PCR to amplify the genomic region targeted by the gRNA.
-
Sequence the PCR products (e.g., Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of mTOR protein in validated knockout clones by Western blotting.
-
Conclusion
Validating the molecular target of a novel compound like this compound is a critical step in the drug development process. This guide outlines a systematic approach using the hypothetical target mTOR. By comparing the cellular effects of this compound with those of a known inhibitor (rapamycin) and, most importantly, with highly specific genetic perturbations (siRNA knockdown and CRISPR knockout), researchers can build a strong case for or against a hypothesized drug-target interaction. The concordance of phenotypic and molecular outcomes across these orthogonal methods provides the highest level of confidence in target validation. The protocols and workflows presented here offer a template for the rigorous scientific inquiry required to elucidate the mechanism of action of new therapeutic candidates.
References
- 1. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Therapeutic silencing of mTOR by systemically administered siRNA-loaded neutral liposomal nanoparticles inhibits DMBA-induced mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SignalSilence® mTOR siRNA I | Cell Signaling Technology [cellsignal.com]
- 4. resources.amsbio.com [resources.amsbio.com]
Comparative Safety Profile of Drimentine C and Other Terpenylated Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available safety profile of Drimentine C with other compounds from the terpenylated diketopiperazine class. The information is compiled from publicly available preclinical data to assist researchers in evaluating the potential toxicological profiles of these natural products.
Introduction
This compound is a terpenylated diketopiperazine antibiotic with demonstrated antifungal, anthelmintic, and cytotoxic activities against various cancer cell lines. As with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount. This guide aims to contextualize the safety of this compound by comparing it with other structurally related terpenylated diketopiperazines for which toxicological data has been reported. The compounds selected for comparison include various notoamides, brevianamides, and fumitremorgins.
Quantitative Safety Data
The following table summarizes the available quantitative data on the cytotoxicity and acute toxicity of this compound and selected comparator compounds. It is important to note that direct comparisons are challenging due to the variability in experimental models and conditions.
| Compound | Assay Type | Cell Line / Organism | Endpoint | Result |
| This compound | Cytotoxicity | NS-1 murine myeloma | % Inhibition | 63% at 12.5 µg/mL |
| Cytotoxicity | HCT-8, Bel-7402, BGC-823, A549, A2780 | IC50 | Modest cytotoxicity reported (specific values not available) | |
| Notoamide A-C | Cytotoxicity | HeLa (adenocarcinoma) | IC50 | 22-52 µg/mL[1] |
| Sclerotiamide C & F (Notoamides) | Cytotoxicity | Various tumor cell lines | IC50 | 1.6 to 7.9 µM[2] |
| Notoamides (unspecified) | Cytotoxicity | HeLa, L1210 | IC50 | 0.022-0.052 mg/mL[1] |
| Brevianamide A | In vivo toxicity | Mice | Observation | Not toxic when fed or injected (details not specified)[3] |
| Cytotoxicity | Mouse lung cells | Observation | Induced cytotoxicity[4] | |
| Brevianamide F (cyclo(L-Trp-L-Pro)) | In vivo toxicity | Not specified | Observation | Reported to be hepatotoxic |
| Fumitremorgin B | Acute toxicity | Brine shrimp (Artemia salina) | LC50 | 13.6 µg/mL |
Note: The lack of standardized data across a uniform panel of normal (non-cancerous) cell lines for these compounds makes a direct and absolute comparison of their safety profiles challenging. The available data primarily focuses on cytotoxicity against cancerous cell lines, with limited information on general cellular toxicity or in vivo safety.
Experimental Protocols
Detailed methodologies for key experiments cited in the safety assessment of natural products are provided below.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Protocol Outline:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound, comparator compounds) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Acute Oral Toxicity Study (Based on OECD Guideline 423)
This protocol provides a general framework for an acute oral toxicity study in rodents, following the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).
Principle: The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to classify a substance based on its acute oral toxicity. The method involves dosing animals at defined dose levels and observing the mortality rate to determine the next dose level.
Protocol Outline:
-
Animal Selection and Housing:
-
Use a single sex of a standard laboratory rodent strain (typically female rats).
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
House the animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water.
-
-
Dose Preparation and Administration:
-
Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.
-
Administer a single oral dose of the test substance to the animals using a gavage needle.
-
-
Stepwise Dosing Procedure:
-
The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
In the first step, dose three animals at the selected starting dose.
-
The outcome of this first step (number of mortalities) determines the subsequent steps:
-
If mortality is observed in two or three animals, the substance is classified at that dose level, and the test is stopped.
-
If one animal dies, the procedure is repeated with three more animals at the same dose level.
-
If no animals die, the next step involves dosing three new animals at the next higher dose level.
-
-
This stepwise procedure continues until a stopping criterion is met, allowing for the classification of the substance's acute toxicity.
-
-
Observation:
-
Observe the animals for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
-
Pathology:
-
At the end of the observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
Examine all major organs for any abnormalities.
-
Visualizations
General Workflow for Preclinical Safety Assessment of a Novel Natural Product
Caption: Preclinical safety assessment workflow for a novel natural product.
References
Safety Operating Guide
Personal protective equipment for handling Drimentine C
Essential Safety Protocols for Handling Drimentine C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound. Given that this compound has been shown to inhibit the proliferation of murine β lymphocyte myeloma cells, it should be handled as a potent cytotoxic compound.[1][2] The following guidelines are based on best practices for managing cytotoxic agents to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound.[3] The selection of appropriate PPE depends on the specific handling task.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Recommended PPE | Key Considerations |
| Handling of Solids (e.g., weighing, aliquoting) | - Disposable Gown or Lab Coat (with cuffs) - Double Gloving (e.g., nitrile or neoprene)[3] - Chemical Splash Goggles and Face Shield[3] - Fit-Tested Respirator (e.g., N95 or higher) | All operations with solid this compound should be conducted in a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles. |
| Handling of Liquids/Solutions | - Disposable Gown or Lab Coat (with cuffs) - Double Gloving (e.g., nitrile or neoprene) - Chemical Splash Goggles or Face Shield | Use elbow-length gloves when mixing or transferring larger volumes to protect against splashes. |
| Equipment Cleaning & Decontamination | - Disposable Gown or Lab Coat - Heavy-Duty, Chemical-Resistant Gloves - Chemical Splash Goggles or Face Shield - Respirator (if aerosols may be generated) | Ensure adequate ventilation during cleaning procedures. |
| Waste Disposal | - Disposable Gown or Lab Coat - Double Gloving (e.g., nitrile or neoprene) - Chemical Splash Goggles | Always handle cytotoxic waste containers with appropriate PPE. |
Experimental Protocols
Safe Handling Protocol for this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Check: 1.1. Designate a specific area for handling this compound, preferably within a chemical fume hood or other containment device. 1.2. Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers before handling the compound. 1.3. Ensure that a cytotoxic spill kit is readily available. 1.4. Put on all required PPE as specified in Table 1.
2. Weighing and Solution Preparation: 2.1. Perform all weighing of solid this compound within a chemical fume hood or containment enclosure. 2.2. Use disposable weigh boats and spatulas to avoid cross-contamination. 2.3. When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing. 2.4. Cap and seal all containers with this compound solutions securely.
3. Post-Handling and Decontamination: 3.1. Decontaminate all work surfaces with an appropriate cleaning agent after each use. 3.2. Decontaminate all reusable equipment according to your institution's established procedures for cytotoxic compounds. 3.3. Remove PPE in a manner that avoids self-contamination and dispose of it in the designated cytotoxic waste container. 3.4. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan for this compound Waste
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
1. Waste Segregation: 1.1. Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound should be placed in a clearly labeled, puncture-resistant sharps container designated for cytotoxic waste. 1.2. Solid Waste: Non-sharp contaminated items such as gloves, gowns, weigh boats, and paper towels should be placed in a dedicated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled as "Cytotoxic Waste". 1.3. Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof container that is clearly labeled with the contents. Do not dispose of this compound solutions down the drain.
2. Waste Storage and Collection: 2.1. Store all cytotoxic waste in a secure, designated area away from general laboratory traffic. 2.2. Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste management company. High-temperature incineration is often the preferred method for destroying cytotoxic compounds.
Visual Workflow Guides
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
